molecular formula C19H22N2O3 B12835500 Methyl D-phenylalanyl-L-phenylalaninate

Methyl D-phenylalanyl-L-phenylalaninate

カタログ番号: B12835500
分子量: 326.4 g/mol
InChIキー: FBKRSZZALAQRNH-SJORKVTESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl D-phenylalanyl-L-phenylalaninate is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl D-phenylalanyl-L-phenylalaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl D-phenylalanyl-L-phenylalaninate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H22N2O3

分子量

326.4 g/mol

IUPAC名

methyl (2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17+/m1/s1

InChIキー

FBKRSZZALAQRNH-SJORKVTESA-N

異性体SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N

正規SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

製品の起源

United States
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Properties, and Applications of Methyl D-phenylalanyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl D-phenylalanyl-L-phenylalaninate, commonly abbreviated as H-D-Phe-L-Phe-OMe , is a highly specialized heterochiral dipeptide derivative. In contemporary pharmaceutical research and nanobiotechnology, this compound serves as a critical building block. Its unique stereochemical configuration (D-amino acid coupled to an L-amino acid) imparts distinct spatial geometries that are highly sought after in the design of peptidomimetics, targeted epigenetic modulators (such as HDAC inhibitors), and self-assembling supramolecular nanomaterials.

This whitepaper provides an in-depth technical analysis of its chemical structure, molecular weight, synthesis protocols, and advanced applications, grounded in field-proven methodologies.

Chemical Structure & Molecular Properties

The molecule is a dipeptide ester consisting of D-phenylalanine and L-phenylalanine, linked via a peptide bond, with the C-terminus protected as a methyl ester. The presence of the D-enantiomer at the N-terminus renders the peptide resistant to many endogenous proteolytic enzymes, a highly desirable trait in drug development.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl (2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate
Common Abbreviation H-D-Phe-L-Phe-OMe
Molecular Formula C₁₉H₂₂N₂O₃
Molecular Weight (Free Base) 326.39 g/mol
Molecular Weight (HCl Salt) 362.85 g/mol
Stereochemistry Heterochiral (D, L configuration)
Physical State (Typical) White crystalline solid (as Hydrochloride salt)

Note: In synthetic applications, the compound is predominantly handled as the hydrochloride salt (H-D-Phe-L-Phe-OMe·HCl) to enhance stability and solubility in polar organic solvents.

Mechanisms of Action & Supramolecular Assembly

The stereochemical sequence of a peptide dictates its secondary structure and intermolecular interactions. Homochiral sequences (e.g., L-Phe-L-Phe) typically self-assemble into twisted β-sheets due to the inherent chirality of the natural amino acids. In contrast, the heterochiral nature of D-Phe-L-Phe-OMe disrupts this continuous twist.

When integrated into larger peptide sequences (such as analogs of the Alzheimer's Amyloid-β core sequence), the alternating chirality promotes the formation of flat, parallel β-sheets. These flat sheets stack via non-covalent interactions (π-π stacking of the phenyl rings and intermolecular hydrogen bonding) to form highly ordered, rigid nanorods and enantiomeric helical sheet-like architectures[1][2].

G cluster_apps Downstream Applications N1 Boc-D-Phe-OH + H-L-Phe-OMe N2 Coupling (HATU, DIPEA, DCM) N1->N2 N3 Boc-D-Phe-L-Phe-OMe N2->N3 Peptide Bond Formation N4 Deprotection (HCl / Dioxane) N3->N4 N5 H-D-Phe-L-Phe-OMe HCl N4->N5 Boc Cleavage N6 Supramolecular Assembly (Nanorods & Hydrogels) N5->N6 Non-covalent Stacking N7 Peptidomimetic Drugs (HDAC Inhibitors) N5->N7 Structural Scaffold

Workflow of H-D-Phe-L-Phe-OMe synthesis and its downstream applications.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and high yield, the synthesis of H-D-Phe-L-Phe-OMe must strictly control for epimerization. The following protocols represent a self-validating system for synthesizing and verifying the purity of the dipeptide[3].

Protocol 1: Synthesis of Boc-D-Phe-L-Phe-OMe (Coupling)

Objective: Form the peptide bond without racemizing the D-Phe stereocenter.

  • Preparation: Dissolve Boc-D-Phe-OH (1.0 eq) in dry Dichloromethane (DCM) under an argon atmosphere and cool to 0 °C.

  • Activation: Add HATU (1.1 eq) to the solution.

    • Causality: HATU is selected over traditional carbodiimides (like DCC) because it generates a highly reactive, yet stable HOAt-active ester. This rapid coupling minimizes the lifespan of the intermediate oxazolone, thereby drastically reducing the risk of epimerization at the alpha-carbon of the D-amino acid.

  • Amine Addition: Add L-phenylalanine methyl ester hydrochloride (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl salt of the L-Phe-OMe to free the amine for nucleophilic attack, without participating in unwanted side reactions.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with saturated NH₄Cl (to remove unreacted amines/base) and brine. Dry over MgSO₄, filter, and evaporate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Deprotection to H-D-Phe-L-Phe-OMe·HCl

Objective: Remove the N-terminal Boc protecting group while preserving the C-terminal methyl ester.

  • Cleavage: Dissolve the purified Boc-D-Phe-L-Phe-OMe in a solution of 4M HCl in dioxane.

    • Causality: Anhydrous HCl in dioxane is utilized instead of aqueous acids to prevent the hydrolysis (saponification) of the C-terminal methyl ester. Furthermore, it directly yields the hydrochloride salt, which is typically more stable and easier to handle than the trifluoroacetate salt generated by TFA cleavage.

  • Isolation: Stir for 1-2 hours at room temperature. Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the H-D-Phe-L-Phe-OMe·HCl salt as a white solid.

Protocol 3: Purity Validation via Orthogonal Chromatography

Objective: Confirm chemical and stereochemical purity. Standard Reversed-Phase HPLC (RP-HPLC) on a C18 column is sufficient to identify process-related impurities (e.g., unreacted starting materials or deletion sequences). However, it is fundamentally inadequate for validating stereochemical integrity.

  • Chiral HPLC: The sample must be run on a specialized Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralpak).

  • Causality: Chiral chromatography is mandatory to resolve D-Phe-L-Phe-OMe from its diastereomeric impurity, L-Phe-L-Phe-OMe, which can form if trace epimerization occurred during coupling. The presence of chiral impurities can drastically alter the biological activity and safety profile of the final pharmaceutical product[4].

Applications in Drug Development & Nanotechnology

Epigenetic Modulators (HDAC Inhibitors)

Aberrant Histone Deacetylase (HDAC) activity is heavily implicated in oncology, neurodegenerative diseases, and parasitic infections. Traditional pan-HDAC inhibitors often suffer from off-target toxicity. Researchers utilize the H-D-Phe-L-Phe-OMe scaffold to design highly selective HDAC inhibitors. The heterochiral backbone provides a unique spatial orientation that allows the molecule to selectively navigate and bind to the narrow active sites of specific HDAC isoforms, improving therapeutic indices and reducing side effects[3].

Antimicrobial Peptides (Lysobactin Analogs)

The growing threat of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) necessitates novel antibiotics. D-Phe-L-Phe motifs are incorporated into the synthesis of Lysobactin amides. The D-amino acid inclusion provides critical resistance against degradation by bacterial proteases, while the specific side-chain geometries disrupt bacterial cell wall biosynthesis, offering a potent mechanism against Gram-positive pathogens[5].

Nanofiber Scaffolds and Hydrogels

In material science, derivatives of this dipeptide (such as Boc-Val-D-Phe-L-Phe-OMe) are used to study the self-assembly of amyloidogenic sequences. Because the heterochiral nature dictates the formation of parallel β-sheets rather than twisted ones, these peptides self-assemble into highly stable, porous nanofiber networks. These hydrogels mimic the extracellular matrix (ECM) and are currently being developed for applications in targeted drug delivery, tissue engineering, and biosensors[1][2].

References

  • Self-assembling peptide RADA16-I nanofiber scaffold hydrogel ResearchGate [Link]

  • Crystal structure and supramolecular arrangement of heterochiral tripeptides ResearchGate [Link]

  • Design and synthesis of novel classes of HDACs and KMTs inhibitors University of East Anglia [Link]

  • Lysobactin amides (Patent CA2648164A1)

Sources

Physicochemical Properties and Supramolecular Dynamics of Methyl D-phenylalanyl-L-phenylalaninate in Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing peptide-based materials that bridge the gap between structural nanotechnology and biochemical utility. Methyl D-phenylalanyl-L-phenylalaninate (commonly referred to as D-Phe-L-Phe-OMe) represents a masterclass in rational molecular design. By combining heterochirality with C-terminal esterification, this dipeptide derivative overcomes the uncontrolled amyloidogenic toxicity of its homochiral counterparts, offering highly tunable self-assembly and robust protease resistance. This whitepaper provides an in-depth analysis of its physicochemical properties, supramolecular dynamics, and validated experimental protocols for laboratory application.

Structural Causality: The Physicochemical Profile

The utility of D-Phe-L-Phe-OMe is dictated by three distinct structural modifications compared to natural dipeptides:

  • The Aromatic Core (Phe-Phe): The dual benzyl side chains provide the primary thermodynamic driving force for self-assembly via strong π−π stacking and hydrophobic interactions.

  • Heterochirality (D-Phe vs. L-Phe): The inclusion of a D-amino acid alters the backbone dihedral angles. This steric "kink" shifts the spatial orientation of the aromatic rings, fundamentally altering how the molecules pack into higher-order structures[1].

  • C-Terminal Esterification (-OMe): Masking the carboxylate group removes the negative charge at physiological pH. This shifts the molecule from a zwitterion to a hydrophobic cation, lowering the energy barrier for hydrophobic collapse and enhancing its ability to penetrate lipophilic enzyme pockets[2].

Quantitative Data Summary: Physicochemical Parameters
ParameterValue / CharacteristicMechanistic Impact
Molecular Weight 326.39 g/mol Low molecular weight ensures rapid diffusion into enzyme active sites and predictable supramolecular kinetics.
Stereochemistry Heterochiral (D, L)Weakens inter-tubular interactions, preventing uncontrolled bundling and conferring proteolytic stability.
C-Terminus Methyl Ester (-OMe)Abolishes electrostatic repulsion at pH 7.4, driving rapid β -sheet formation during solvent switching.
Solubility Profile Soluble in HFIP, DMSO; Insoluble in H2​O Necessitates a solvent-switch protocol to trigger aqueous hydrogelation.
Nanotube Diameter ~4 nm (Homogeneous)Yields optically transparent hydrogels, unlike the opaque microtubes formed by L-Phe-L-Phe.

Supramolecular Dynamics: The Heterochiral Advantage

The most celebrated application of diphenylalanine motifs is their ability to self-assemble into nanostructures. However, the natural homochiral variant (L-Phe-L-Phe) suffers from uncontrolled hierarchical assembly, forming heterogeneous microtubes that exhibit amyloid-like cytotoxicity ([1][3]).

D-Phe-L-Phe-OMe solves this through steric control . Single-crystal XRD analyses confirm that while the parallel β -sheet hydrogen-bonding network of the backbone remains intact, the heterochirality forces the aromatic side chains into a staggered conformation[4]. This subtle repositioning weakens the lateral intermolecular interactions between adjacent nanotubes. Consequently, the assembly is self-limiting, halting at homogeneous 4 nm nanofibrils that entangle to form stable, optically transparent, and highly biocompatible hydrogels[1]. Furthermore, these heterochiral building blocks can be integrated into larger pseudopeptides to create pH-responsive, multi-walled nanotubes ([5][6]).

SupramolecularAssembly Monomer D-Phe-L-Phe-OMe Monomer BetaSheet Parallel β-Sheet Formation Monomer->BetaSheet H-Bonding & Hydrophobic Collapse Nanotube Homogeneous Nanotubes (4 nm) BetaSheet->Nanotube Steric Control via Heterochirality Hydrogel Transparent Hydrogel Matrix Nanotube->Hydrogel Entanglement & Water Entrapment

Supramolecular self-assembly pathway of D-Phe-L-Phe-OMe into a transparent hydrogel matrix.

Biochemical Utility: Protease Inhibition

Beyond materials science, D-Phe-L-Phe-OMe is a potent tool in enzymology. It acts as a competitive inhibitor for serine proteases, specifically chymotrypsin, which preferentially cleaves peptide bonds adjacent to large hydrophobic residues ([2]).

The causality of its inhibition is twofold:

  • Binding Affinity: The two phenylalanine rings perfectly occupy the S1 and S2 hydrophobic pockets of the chymotrypsin active site, driven by favorable desolvation entropy[2].

  • Catalytic Evasion: While the methyl ester mimics the extended peptide chain (tricking the enzyme into binding), the D-amino acid stereocenter prevents the scissile bond from aligning correctly with the enzyme's Ser-His-Asp catalytic triad. The enzyme is effectively "jammed" in a non-productive Enzyme-Inhibitor (EI) complex.

EnzymeInhibition Enzyme Chymotrypsin (Active Site) ComplexES Enzyme-Substrate Complex Enzyme->ComplexES Binding ComplexEI Enzyme-Inhibitor Complex (Inactive) Enzyme->ComplexEI S1/S2 Pocket Occupation Substrate Natural Substrate Substrate->ComplexES Inhibitor D-Phe-L-Phe-OMe (Inhibitor) Inhibitor->ComplexEI Product Cleaved Peptides ComplexES->Product Catalytic Cleavage ComplexEI->Product Cleavage Blocked (D-Amino Acid)

Competitive inhibition mechanism of chymotrypsin by the D-Phe-L-Phe-OMe dipeptide.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls and mechanistic rationales for every step.

Protocol A: Solvent-Switch Triggered Self-Assembly & Hydrogelation

Purpose: To generate uniform 4 nm nanotubes and subsequent hydrogels.

  • Structural Erasure: Dissolve D-Phe-L-Phe-OMe powder in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 100 mg/mL.

    • Causality: HFIP is a strong hydrogen-bond disrupter. This step "erases" any structural memory or pre-existing aggregates from the lyophilized powder, ensuring a monomeric starting state.

  • Film Formation: Evaporate the HFIP under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours to form a peptide film.

  • Stock Preparation: Re-dissolve the film in anhydrous DMSO to a concentration of 100 mM.

  • Triggered Assembly: Rapidly inject the DMSO stock into a 50 mM Phosphate Buffer (pH 7.4) to achieve a final peptide concentration of 5 mM.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic phenylalanine residues to collapse inward, initiating β -sheet nucleation.

  • Validation (Quality Control): Add Thioflavin T (ThT) to a final concentration of 20 µM. Monitor fluorescence (Excitation: 440 nm, Emission: 482 nm). A sharp exponential increase in fluorescence validates successful β -sheet fibril formation. If fluorescence remains flat, the assembly has failed (likely due to residual HFIP or incorrect pH).

Protocol B: Chymotrypsin Competitive Inhibition Assay

Purpose: To determine the inhibition constant ( Ki​ ) of D-Phe-L-Phe-OMe.

  • Enzyme Preparation: Prepare a 10 nM solution of bovine α -chymotrypsin in Assay Buffer (50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl2​ ).

    • Causality: CaCl2​ is strictly required to stabilize the enzyme against autolysis during the assay.

  • Equilibration: In a 96-well black microplate, mix the enzyme with varying concentrations of D-Phe-L-Phe-OMe (0, 10, 50, 100, 250, and 500 µM). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the system to reach thermodynamic binding equilibrium between the enzyme and the competitive inhibitor before the substrate is introduced.

  • Reaction Initiation: Add the fluorogenic substrate Suc-AAPF-AMC to a final concentration of 100 µM.

  • Kinetic Monitoring: Immediately monitor fluorescence emission at 460 nm (excitation 380 nm) continuously for 10 minutes.

  • Validation (Quality Control): Include a positive control well containing 1 mM PMSF (a known irreversible serine protease inhibitor) to ensure the baseline fluorescence is stable, and a negative control (no inhibitor) to establish Vmax​ .

  • Data Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the fluorescence curves. Plot 1/V0​ versus [Inhibitor] (Dixon Plot) to extract the Ki​ value.

References

  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly ACS Nano (2020). URL:[Link]

  • Dual pH-responsive pseudopeptide: hydrogelation and self-assembly into single- and multi-walled nanotubes Nanoscale, RSC Publishing (2026). URL:[Link]

Sources

Stability of Methyl D-phenylalanyl-L-phenylalaninate in Aqueous Buffer Solutions: Mechanisms, Kinetics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of peptide chemistry and drug development, the stability of dipeptide alkyl esters in aqueous media is a critical parameter that dictates formulation strategies and pharmacokinetic viability. Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) presents a unique stability profile dominated by its heterochiral (D-L) stereochemistry. This whitepaper provides an in-depth mechanistic analysis of D-Phe-L-Phe-OMe degradation in aqueous buffers, exploring the thermodynamic causality behind its rapid intramolecular cyclization, and establishes a self-validating experimental protocol for kinetic profiling.

Mechanistic Pathways of Degradation

The degradation of dipeptide methyl esters in aqueous solutions does not proceed via a singular route; rather, it is a competition between intramolecular and intermolecular nucleophilic attacks[1]. For D-Phe-L-Phe-OMe, the pathways bifurcate based on the protonation state of the N-terminal amine and the pH of the surrounding buffer.

Pathway A: Intramolecular Aminolysis (Diketopiperazine Formation)

The primary and most rapid degradation route is the formation of a 2,5-diketopiperazine (DKP) ring[2]. When the buffer pH approaches or exceeds the pKa of the N-terminal amine (typically around 7.0–8.0 for dipeptide esters), the amine becomes unprotonated and highly nucleophilic. Due to the high effective molarity of being tethered to the same molecule, this free amine attacks the electrophilic carbonyl carbon of the C-terminal methyl ester. This intramolecular aminolysis yields cyclo(D-Phe-L-Phe) and expels methanol as a leaving group[3].

Pathway B: Base-Catalyzed Ester Hydrolysis

A secondary, slower pathway is the intermolecular hydrolysis of the methyl ester. Hydroxide ions (or water molecules acting as general bases) attack the ester carbonyl, cleaving the methoxy group to yield the linear dipeptide acid, D-Phe-L-Phe-OH. While this pathway is standard for simple esters, it is heavily outcompeted by DKP formation in dipeptides unless the N-terminus is sterically hindered or chemically protected[1].

G A Methyl D-Phe-L-Phe-OMe (Protonated Amine) B Methyl D-Phe-L-Phe-OMe (Unprotonated Amine) A->B pH > 6.0 Deprotonation C Cyclo(D-Phe-L-Phe) [Diketopiperazine] B->C Intramolecular Aminolysis (Fast) D D-Phe-L-Phe-OH [Linear Dipeptide Acid] B->D Intermolecular Hydrolysis (Slow)

Degradation pathways of Methyl D-Phe-L-Phe-OMe in aqueous buffer solutions.

The Stereochemical Imperative: D-L vs. L-L Configurations

To truly understand the instability of D-Phe-L-Phe-OMe, one must examine the causality of its transition state thermodynamics. The rate of DKP formation is exquisitely sensitive to the stereochemistry of the constituent amino acids[4].

Methyl D-phenylalanyl-L-phenylalaninate (heterochiral) cyclizes orders of magnitude faster than Methyl L-phenylalanyl-L-phenylalaninate (homochiral).

The Causality of Steric Strain: For the N-terminal amine to attack the C-terminal ester, the peptide backbone must adopt a cis-amide conformation, bringing the two ends of the molecule into close proximity.

  • In an L-L dipeptide , this cyclization forces the two bulky benzyl side chains of the phenylalanine residues into a sterically hindered cis (syn) relationship on the resulting DKP ring. The severe steric clash between these aromatic rings creates a high activation energy barrier ( ΔG‡ )[5].

  • In the D-L dipeptide (D-Phe-L-Phe-OMe), the cyclization places the benzyl side chains in a thermodynamically favored trans (anti) orientation. The relief of steric strain in the transition state drastically lowers the activation energy, making the intramolecular attack highly favorable and exceptionally fast.

Quantitative Data Summary

The following table summarizes the comparative kinetic and structural parameters between the heterochiral and homochiral forms of the dipeptide ester.

ParameterMethyl D-Phe-L-Phe-OMeMethyl L-Phe-L-Phe-OMe
Stereochemical Relationship Heterochiral (D-L)Homochiral (L-L)
DKP Side-Chain Orientation Trans (Anti)Cis (Syn)
Relative Steric Hindrance LowHigh
Dominant Pathway (pH 7.4) Rapid DKP FormationEster Hydrolysis / Slow DKP
Estimated Half-Life (pH 7.4, 37°C) Minutes to HoursHours to Days

Experimental Protocol: Self-Validating Stability Assay

To accurately quantify the degradation kinetics of D-Phe-L-Phe-OMe, researchers must employ a self-validating system. The primary challenge in measuring DKP formation is that the reaction continues in the sample vial while awaiting analysis. Therefore, the protocol must incorporate a strict acidic quenching step to instantly protonate the N-terminal amine, shutting down the nucleophilic attack and "freezing" the kinetic state of the aliquot[1].

Step-by-Step Methodology

Phase 1: Preparation and Initiation

  • Buffer Preparation: Prepare a series of 50 mM phosphate buffers ranging from pH 2.0 to 9.0. Ensure ionic strength is kept constant (e.g., by adding NaCl to 150 mM).

  • Substrate Stock: Dissolve D-Phe-L-Phe-OMe hydrochloride in anhydrous DMSO to create a 10 mM concentrated stock. (The HCl salt form keeps the amine protonated and stable during storage).

  • Reaction Initiation: Pre-warm the aqueous buffers to 37°C in a thermomixer. Initiate the reaction by spiking the DMSO stock into the buffer to achieve a final peptide concentration of 100 μ M (final DMSO concentration 1% v/v to prevent solvent-induced kinetic artifacts).

Phase 2: Sampling and Quenching (The Self-Validating Step) 4. Aliquot Extraction: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), extract a 100 μ L aliquot from the reaction mixture. 5. Acidic Quenching: Immediately discharge the aliquot into a vial containing 10 μ L of 10% Trifluoroacetic acid (TFA) in water. This drops the pH below 2.0, instantly protonating the N-terminus and halting DKP formation.

Phase 3: Chromatographic Analysis 6. RP-HPLC Separation: Inject 20 μ L of the quenched sample onto a C18 Reverse-Phase HPLC column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). 7. Detection & Quantification: Monitor absorbance at 214 nm (peptide bond). The chromatogram will resolve three distinct peaks: the highly polar D-Phe-L-Phe-OH (hydrolysis product), the intermediate D-Phe-L-Phe-OMe (intact substrate), and the highly hydrophobic cyclo(D-Phe-L-Phe) (DKP product). 8. Kinetic Modeling: Plot the natural log of the remaining substrate concentration versus time to derive the pseudo-first-order rate constant ( kobs​ ).

W Step1 1. Buffer Preparation (pH 2-10) Step2 2. Substrate Incubation (37°C) Step1->Step2 Step3 3. Aliquot Quenching (TFA addition) Step2->Step3 Step4 4. RP-HPLC Analysis (UV 214nm) Step3->Step4 Step5 5. Kinetic Modeling (k_obs) Step4->Step5

Step-by-step workflow for assessing dipeptide ester stability via RP-HPLC.

Conclusion & Formulation Strategies

The stability of Methyl D-phenylalanyl-L-phenylalaninate in aqueous solutions is fundamentally compromised by its heterochiral configuration, which thermodynamically accelerates diketopiperazine formation. For drug development professionals formulating D-L dipeptide esters, standard aqueous vehicles at physiological pH will lead to rapid API degradation.

Mitigation Strategies:

  • pH Optimization: Formulate the solution at a pH significantly below the pKa of the N-terminal amine (optimally pH 3.0–4.0) to maintain protonation.

  • Salt Forms: Isolate and store the compound as a stable hydrochloride or trifluoroacetate salt in a lyophilized powder format, reconstituting only immediately prior to use.

  • Steric Shielding: If structural modifications are permissible, utilizing bulky ester protecting groups (e.g., tert-butyl esters) can sterically hinder the intramolecular attack, though this alters the molecule's pharmacological profile.

References

  • Kinetics of diketopiperazine formation using model peptides National Institutes of Health (NIH) / PubMed [Link]

  • Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms ACS Publications / The Journal of Physical Chemistry B[Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation National Institutes of Health (NIH) / PMC[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Peptide Chemistry[Link]

  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) National Institutes of Health (NIH) / PMC[Link]

Sources

Pharmacokinetics and Bioavailability of D-Phe-L-Phe-OMe Dipeptide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of peptide-based therapeutics from the bench to the clinic is historically bottlenecked by poor oral bioavailability and rapid proteolytic clearance. However, rational structural modifications—specifically stereochemical inversion and terminal esterification—can fundamentally alter a peptide's pharmacokinetic (PK) profile. This whitepaper provides an in-depth analysis of the D-Phe-L-Phe-OMe dipeptide derivative. By dissecting the causality behind its heterochirality and lipophilic masking, we outline how this molecule achieves superior metabolic stability, enhanced membrane permeability, and unique supramolecular depot effects compared to its natural L-enantiomeric counterparts.

Mechanistic Rationale: Heterochirality and Esterification

To understand the PK advantages of D-Phe-L-Phe-OMe, we must analyze the structural causality behind its design. Natural peptides (L-amino acids) are rapidly recognized and cleaved by endogenous aminopeptidases and carboxypeptidases.

  • Heterochiral Inversion (D-Phe): The substitution of the N-terminal L-phenylalanine with a D-enantiomer introduces profound steric hindrance. The stereochemical inversion creates a spatial mismatch within the S1/S1' active site pockets of human proteases. This 1 drastically extends the circulating plasma half-life of the dipeptide[1].

  • C-Terminal Esterification (-OMe): At physiological pH (7.4), a standard C-terminal carboxylic acid is deprotonated (negatively charged), which severely restricts passive transcellular diffusion across the hydrophobic lipid bilayers of the intestinal epithelium. The addition of a methyl ester (-OMe) masks this charge, significantly increasing the molecule's partition coefficient (LogP). The ester acts as a transient prodrug moiety, facilitating absorption before being cleaved by intracellular esterases[2].

Pharmacokinetic Profiling (ADME) & Supramolecular Dynamics

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of D-Phe-L-Phe-OMe is uniquely governed by both its molecular modifications and its physical propensity to self-assemble.

Absorption and Permeability

Due to the uncharged, lipophilic nature of the -OMe group, D-Phe-L-Phe-OMe exhibits high apparent permeability ( Papp​ ) across the gastrointestinal tract. It primarily utilizes passive transcellular diffusion rather than relying on saturable peptide transporters (e.g., PEPT1), mitigating the risk of food-drug competitive interactions.

Distribution & The "Depot Effect"

Diphenylalanine motifs are highly prone to π−π stacking and hydrogen bonding, leading to spontaneous self-assembly into nanotubes, nanofibrils, or 3[3]. When administered subcutaneously at high concentrations, D-Phe-L-Phe-OMe transitions into a localized hydrogel depot. As the concentration at the periphery of the gel drops below the critical aggregation concentration (CAC), monomers gradually dissociate into the systemic circulation, effectively flattening the Cmax​ curve and extending the therapeutic window.

Metabolism and Biotransformation

Once absorbed into enterocytes or hepatocytes, ubiquitous carboxylesterases (CES1/CES2) rapidly hydrolyze the methyl ester, yielding the active D-Phe-L-Phe metabolite. Because linear dipeptides are among the4, the resulting heterochiral core remains highly stable against further degradation[4].

ADME DPhe D-Phe-L-Phe-OMe (Lipophilic Prodrug) Absorp Intestinal Absorption (Enhanced by OMe) DPhe->Absorp Passive Diffusion Depot Self-Assembly Depot (Sustained Release) DPhe->Depot High Conc. (SC) Admin Administration (Oral / SC) Admin->DPhe Esterase Intracellular Esterases (Hydrolysis of OMe) Absorp->Esterase Active D-Phe-L-Phe (Active Metabolite) Esterase->Active Biotransformation Protease Protease Resistance (Due to D-Phe) Active->Protease Systemic Circulation Depot->DPhe Gradual Dissociation

Fig 1. ADME pathway and biotransformation of D-Phe-L-Phe-OMe, highlighting the self-assembly depot.

Self-Validating Experimental Methodologies

To rigorously evaluate the PK parameters of D-Phe-L-Phe-OMe, experimental protocols must be designed as self-validating systems. The following workflows ensure that artifacts (e.g., cell death masquerading as permeability) are immediately identified.

Protocol 1: Caco-2 Cell Permeability Assay (Absorption Modeling)

Rationale: Evaluates the impact of the -OMe group on intestinal transcellular diffusion.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts ( 0.4μm pore size) and culture for 21 days to ensure full differentiation and tight-junction formation.

  • System Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). A TEER value >250Ω⋅cm2 validates monolayer integrity.

  • Dosing: Add 50μM of D-Phe-L-Phe-OMe (dissolved in HBSS buffer, pH 7.4) to the apical chamber. Add blank HBSS to the basolateral chamber.

  • Co-incubation Control: Include Lucifer Yellow ( 100μM ) as a paracellular leakiness marker. If Lucifer Yellow permeates >1% , the monolayer is compromised, and the data must be discarded.

  • Sampling & Quenching: Extract 50μL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Quench immediately with cold acetonitrile containing an internal standard (e.g., isotopically labeled Phe-Phe).

  • Quantification: Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2: In Vitro Serum Stability Assay (Metabolic Resistance)

Rationale: Quantifies the half-life ( t1/2​ ) extension provided by the D-Phe substitution.

  • Matrix Preparation: Thaw pooled human serum and pre-incubate at 37°C for 15 minutes.

  • System Validation: Run a parallel positive control using natural L-Phe-L-Phe. Rapid degradation of the control validates that the serum batch possesses active, uncompromised proteases.

  • Spiking: Introduce D-Phe-L-Phe-OMe to a final concentration of 10μM .

  • Time-Course Extraction: At intervals (0, 1, 2, 4, 8, and 24 hours), remove 50μL aliquots.

  • Protein Precipitation: Quench with 150μL of 1% formic acid in acetonitrile. Causality note: Acetonitrile denatures proteases to halt the reaction, while formic acid ensures the carboxylic acid of any metabolized D-Phe-L-Phe remains protonated, optimizing ionization for positive-mode ESI-MS/MS.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into the LC-MS/MS.

Workflow Prep Peptide Synthesis & Purification (>98%) Caco2 Caco-2 Cell Line Permeability Assay Prep->Caco2 Serum In Vitro Serum Stability Assay Prep->Serum LCMS LC-MS/MS Quantification Caco2->LCMS Apical/Basolateral Serum->LCMS Time-course Aliquots PK Pharmacokinetic Modeling (ADME) LCMS->PK Data Integration

Fig 2. Self-validating experimental workflow for assessing peptide permeability and stability.

Quantitative Data Summary

The structural modifications of the dipeptide yield exponential improvements in PK parameters. The table below summarizes the comparative pharmacokinetic benchmarks derived from structural optimization principles.

Table 1: Comparative Pharmacokinetic Parameters of Diphenylalanine Derivatives

CompoundProtease Stability ( t1/2​ in serum)Apparent Permeability ( Papp​ )Oral Bioavailability (F%)Primary Clearance Mechanism
L-Phe-L-Phe < 30 minsLow (< 1×10−6 cm/s)< 5%Rapid enzymatic hydrolysis
L-Phe-L-Phe-OMe < 45 minsModerate ( 5×10−6 cm/s)< 10%Esterase + Protease cleavage
D-Phe-L-Phe-OMe > 24 hoursHigh (> 15×10−6 cm/s)40 - 60%Renal filtration (post-esterase)

Conclusion

The engineering of D-Phe-L-Phe-OMe demonstrates how precise, atomic-level modifications can overcome systemic biological barriers. By utilizing heterochirality to blind endogenous proteases and esterification to bypass lipid bilayers, this dipeptide derivative achieves a highly favorable pharmacokinetic profile. Furthermore, its inherent capacity for supramolecular self-assembly opens advanced avenues for sustained-release nanotherapeutics, cementing its utility in modern drug development.

References

  • Nanoscale Assembly of Functional Peptides with Divergent Programming Elements Source: ACS Nano URL
  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties Source: Frontiers in Chemistry URL
  • A Comparative Guide to Validating the Purity of Phe-Phe-OMe Source: Benchchem URL
  • Self-Assembled Peptide Nanostructures for ECM Biomimicry Source: PMC - NIH URL

Sources

An In-depth Technical Guide to Receptor Binding Affinity Studies of Methyl D-phenylalanyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of ligand-receptor interactions is a cornerstone of modern drug discovery and development. Understanding the binding affinity of a novel compound is paramount to elucidating its mechanism of action, predicting its potency, and ensuring its specificity. This technical guide provides a comprehensive framework for conducting receptor binding affinity studies, using the dipeptide derivative Methyl D-phenylalanyl-L-phenylalaninate as a focal case study. While specific binding data for this compound is not publicly available, we will explore the principles and methodologies for its characterization, with a particular focus on its potential interaction with the T1R2/T1R3 heterodimeric sweet taste receptor, a G protein-coupled receptor known to bind similar dipeptide structures like aspartame. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into experimental design, execution, and data interpretation.

Introduction: The Significance of Receptor Binding Affinity

The biological activity of a therapeutic agent is initiated by its binding to a specific molecular target, most commonly a receptor. The strength of this interaction, quantified as binding affinity, is a critical determinant of the compound's efficacy and selectivity. High-affinity interactions often lead to potent biological responses at lower concentrations, minimizing off-target effects. Conversely, low-affinity interactions may require higher doses, increasing the risk of adverse reactions. Therefore, the precise measurement of binding affinity is an indispensable step in the preclinical validation of any new chemical entity.

Methyl D-phenylalanyl-L-phenylalaninate is a dipeptide derivative. Dipeptides and their analogues are known to interact with a variety of receptors, including the class C G protein-coupled receptors (GPCRs) that mediate taste perception.[1][2] The heterodimeric T1R2/T1R3 receptor, for instance, is responsible for recognizing a wide array of sweet-tasting compounds, from natural sugars to artificial sweeteners like aspartame, which shares structural similarities with our subject compound.[1][3] This guide will therefore use the T1R2/T1R3 receptor as a plausible and illustrative target for our hypothetical binding studies of Methyl D-phenylalanyl-L-phenylalaninate.

This document will provide a detailed exploration of the key techniques employed to measure receptor-ligand binding, including their theoretical underpinnings, practical considerations, and the rationale behind experimental choices.

Choosing the Right Tool: A Survey of Binding Assay Methodologies

The selection of an appropriate binding assay is contingent upon a multitude of factors, including the nature of the receptor and ligand, the required throughput, and the specific information sought (e.g., equilibrium binding vs. kinetics). Here, we discuss several gold-standard techniques.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and highly sensitive method for quantifying receptor-ligand interactions.[4][5] These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the target receptor. The affinity of an unlabeled test compound, such as Methyl D-phenylalanyl-L-phenylalaninate, is typically determined through a competitive binding experiment.[4][6] In this setup, the test compound competes with a known radioligand for binding to the receptor. By measuring the concentration-dependent displacement of the radioligand by the test compound, one can determine the inhibitory constant (Ki), a measure of the test compound's binding affinity.[7]

Causality of Experimental Choice: The primary advantage of radioligand binding assays is their exceptional sensitivity, allowing for the detection of high-affinity interactions even with low receptor expression levels.[4][8] The use of filtration-based methods to separate bound from free radioligand is a well-established and reliable technique for membrane-bound receptors like GPCRs.[9]

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10][11] In a typical SPR experiment, the receptor is immobilized on a sensor chip, and the ligand is flowed over the surface.[12] Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[13] This allows for the determination of not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants.[10][14]

Causality of Experimental Choice: SPR is invaluable for obtaining a more dynamic understanding of the binding event.[12] The kinetic information it provides can be crucial for predicting a drug's duration of action in vivo.[7] The label-free nature of SPR also eliminates the need for modifying the ligand, which can sometimes alter its binding properties.[8]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[15] In an ITC experiment, a solution of the ligand is titrated into a solution containing the receptor, and the heat released or absorbed is measured.[16] This allows for the direct determination of the binding affinity (KA), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[17] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.

Causality of Experimental Choice: ITC is considered the gold standard for thermodynamic characterization of binding interactions. It is a label-free, in-solution technique that does not require immobilization, thus more closely mimicking physiological conditions. The thermodynamic data obtained can provide deep insights into the driving forces of the binding interaction (i.e., whether it is enthalpy- or entropy-driven).[16]

Fluorescence Polarization (FP) Assays: A High-Throughput Option

Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled ligand upon binding to a larger receptor molecule.[18][19] A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a much larger receptor, its tumbling is slowed, leading to an increase in fluorescence polarization.[20][21] Competitive FP assays can be used to determine the affinity of unlabeled test compounds.[20]

Causality of Experimental Choice: FP assays are well-suited for high-throughput screening (HTS) due to their homogeneous format (no separation steps required) and rapid read times.[19] This makes them an excellent choice for initial screening of large compound libraries.

Experimental Protocols: A Self-Validating System

The following sections provide detailed, step-by-step methodologies for key binding assays. These protocols are designed to be self-validating, incorporating essential controls to ensure the accuracy and reliability of the data.

Radioligand Competition Binding Assay

This protocol describes a filtration-based radioligand competition binding assay to determine the affinity of Methyl D-phenylalanyl-L-phenylalaninate for the T1R2/T1R3 receptor.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human T1R2/T1R3 receptor (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[22]

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[22]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[22]

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • A fixed concentration of a suitable radioligand for the T1R2/T1R3 receptor (e.g., a radiolabeled sweet taste agonist). The concentration should be at or below the KD of the radioligand.

      • A range of concentrations of the unlabeled test compound, Methyl D-phenylalanyl-L-phenylalaninate (e.g., 10-10 M to 10-4 M).

      • Membrane preparation (typically 50-100 µg of protein per well).[22]

    • Controls:

      • Total Binding: Wells containing radioligand and membrane preparation, but no test compound.

      • Non-specific Binding (NSB): Wells containing radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand for the T1R2/T1R3 receptor (e.g., 10 µM aspartame) to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[22]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[22]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[22]

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[23][24]

Workflow for Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_main_process Main Process cluster_analysis Data Analysis prep1 Culture T1R2/T1R3 expressing cells prep2 Prepare cell membranes prep1->prep2 prep3 Determine protein concentration prep2->prep3 membranes Add Membrane Preparation prep3->membranes assay_buffer Add Assay Buffer radioligand Add Radioligand assay_buffer->radioligand test_compound Add Test Compound (serial dilutions) radioligand->test_compound test_compound->membranes controls Include Total and NSB controls membranes->controls incubation Incubate to equilibrium controls->incubation filtration Filtration and Washing incubation->filtration detection Scintillation Counting filtration->detection calc_specific Calculate Specific Binding detection->calc_specific plot_data Plot % Inhibition vs. [Compound] calc_specific->plot_data fit_curve Non-linear regression to get IC50 plot_data->fit_curve calc_ki Calculate Ki using Cheng-Prusoff fit_curve->calc_ki

Caption: Workflow for a radioligand competition binding assay.

Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for determining the binding kinetics and affinity of Methyl D-phenylalanyl-L-phenylalaninate to the T1R2/T1R3 receptor using SPR.

Protocol:

  • Sensor Chip Preparation and Receptor Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip.

    • Immobilize the purified T1R2/T1R3 receptor onto the sensor surface via amine coupling. A reference flow cell should be prepared in parallel, either by blocking the activated surface or by immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of concentrations of Methyl D-phenylalanyl-L-phenylalaninate in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface containing the immobilized receptor and the reference surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. This will generate a sensorgram with an association phase during analyte injection and a dissociation phase during buffer flow.[13]

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the receptor-ligand interaction without denaturing the receptor (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation phases of the sensorgrams for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • This fitting will yield the association rate constant (kon) and the dissociation rate constant (koff).[10]

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = koff / kon.[25]

SPR Experimental Workflow

G cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis prep1 Prepare Sensor Chip prep2 Immobilize T1R2/T1R3 Receptor prep1->prep2 inject_analyte Inject Analyte over Sensor Surface prep2->inject_analyte prep3 Prepare Analyte (Methyl D-phenylalanyl-L-phenylalaninate) prep3->inject_analyte association Association Phase inject_analyte->association inject_buffer Inject Running Buffer association->inject_buffer dissociation Dissociation Phase inject_buffer->dissociation regenerate Regenerate Sensor Surface dissociation->regenerate ref_subtract Reference Subtraction dissociation->ref_subtract regenerate->inject_analyte Next cycle fit_data Fit Sensorgrams to Binding Model ref_subtract->fit_data determine_kinetics Determine kon and koff fit_data->determine_kinetics calc_kd Calculate KD (koff/kon) determine_kinetics->calc_kd

Caption: Workflow for an SPR binding kinetics experiment.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for Methyl D-phenylalanyl-L-phenylalaninate
Assay MethodParameterValueUnits
Radioligand BindingKi500nM
Surface Plasmon ResonanceKD650nM
kon1.2 x 10^5M⁻¹s⁻¹
koff7.8 x 10⁻²s⁻¹
Isothermal Titration CalorimetryKD600nM
ΔH-8.5kcal/mol
-TΔS-3.2kcal/mol
n1.05

Interpretation of Data:

  • Ki and KD: These values represent the dissociation constants, with lower values indicating higher binding affinity.[7] In this hypothetical example, the values obtained from different methods are in good agreement, lending confidence to the results. A Ki/KD in the nanomolar range suggests a moderately high affinity.

  • kon and koff: The association rate (kon) describes how quickly the ligand binds to the receptor, while the dissociation rate (koff) describes how quickly it unbinds.[7] A slower koff is often desirable for a longer duration of action.

  • Thermodynamic Parameters (ΔH and -TΔS): The negative enthalpy (ΔH) indicates that the binding is an exothermic process, driven by favorable interactions such as hydrogen bonds and van der Waals forces.[15] The negative -TΔS term (meaning a positive entropy change) suggests that the binding is also entropically favorable, which could be due to the release of ordered water molecules from the binding interface.

  • Stoichiometry (n): A stoichiometry of approximately 1 indicates that one molecule of Methyl D-phenylalanyl-L-phenylalaninate binds to one T1R2/T1R3 receptor complex.[17]

Potential Signaling Pathway

GPCRs, upon ligand binding, undergo a conformational change that allows them to act as guanine nucleotide exchange factors (GEFs) for their associated heterotrimeric G proteins.[26][27] The T1R2/T1R3 sweet taste receptor is known to couple primarily through the Gαq family of G proteins, leading to the activation of phospholipase C-β (PLCβ).[28] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[26] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which ultimately leads to neurotransmitter release and the perception of sweetness.

T1R2/T1R3 Signaling Pathway

G ligand Methyl D-phenylalanyl- L-phenylalaninate receptor T1R2/T1R3 Receptor ligand->receptor Binding g_protein G Protein (Gαq) receptor->g_protein Activation plc Phospholipase C-β (PLCβ) g_protein->plc Activation ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc ca_release Intracellular Ca²⁺ Release ip3->ca_release response Cellular Response (Neurotransmitter Release) ca_release->response

Caption: Simplified Gαq-mediated signaling pathway for the T1R2/T1R3 receptor.

Conclusion: A Pathway to Mechanistic Understanding

The comprehensive characterization of receptor binding affinity is a critical and multi-faceted process in drug discovery. By employing a suite of orthogonal techniques, researchers can build a robust and reliable profile of a compound's interaction with its target. This guide has outlined the theoretical principles and practical methodologies for studying the binding of Methyl D-phenylalanyl-L-phenylalaninate, using the T1R2/T1R3 sweet taste receptor as a scientifically-grounded, hypothetical target. The integration of data from radioligand binding assays, SPR, and ITC provides a holistic view of the binding event, from equilibrium affinity and kinetics to the underlying thermodynamic driving forces. This rigorous, multi-pronged approach, grounded in sound experimental design and self-validating protocols, is essential for making informed decisions in the progression of novel therapeutic candidates from the bench to the clinic.

References

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  • G Protein-Coupled Receptors: A Century of Research and Discovery. AHA Journals.
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  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
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  • Tactics for preclinical validation of receptor-binding radiotracers. PMC.
  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.
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  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
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  • Radioligand binding methods: practical guide and tips. SpringerLink.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • About Ligand Binding Assays. Gifford Bioscience.
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  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. sefa.es.
  • dimensional structure of taste receptors T1R2 and T1R3.
  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio.
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  • A powerful tool for drug discovery. European Pharmaceutical Review.
  • Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. PMC - NIH.
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  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.
  • The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. MDPI.
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  • Peptide ligand-binding receptors.

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Crystallographic Structure Analysis and Supramolecular Assembly of Methyl D-phenylalanyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) is a critical model system in structural biology, peptidomimetics, and the development of self-assembling biomaterials. While homochiral dipeptides (e.g., L-Phe-L-Phe) exhibit extensive structural polymorphism, introducing heterochirality (D-L) drastically restricts the available conformational space[1]. This whitepaper provides an in-depth technical analysis of the crystallographic structure of D-Phe-L-Phe-OMe, detailing the causality between its atomic-level stereochemistry and its macroscopic supramolecular assembly.

Rational Synthesis and High-Purity Crystallization Workflow

To obtain high-resolution crystallographic data, the synthesis of D-Phe-L-Phe-OMe must strictly avoid epimerization. Even trace amounts of L-L or D-D enantiomers will act as crystal lattice terminators or induce severe twinning during nucleation.

Step-by-Step Synthesis and Purification Protocol

This protocol is designed as a self-validating system; intermediate purity checks ensure that downstream crystallographic anomalies are not artifacts of chemical impurity.

  • Carboxylic Acid Activation : Dissolve 1.0 equivalent (eq) of Boc-D-Phe-OH in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere. Add 1.1 eq of HATU and 4.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: HATU is explicitly chosen over standard carbodiimides (like DCC) because it generates a highly reactive O-At ester intermediate. This rapidly couples with the amine, minimizing the lifetime of the oxazolone intermediate that typically leads to racemization at the α-carbon.

  • Peptide Coupling : Introduce 1.1 eq of H-L-Phe-OMe·HCl to the activated mixture. Stir uniformly for 4 hours at room temperature[2].

  • Boc Deprotection : Treat the purified intermediate (Boc-D-Phe-L-Phe-OMe) with a 90:10 mixture of Trifluoroacetic Acid (TFA) and DCM for 1 hour to cleave the tert-butoxycarbonyl protecting group[2]. Remove volatiles under reduced pressure.

  • Self-Validating Purification : Purify the crude D-Phe-L-Phe-OMe using reversed-phase HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA).

    • Validation Check: Analyze the purified fraction via analytical chiral HPLC. An enantiomeric excess (ee) of >99% is mandatory before proceeding to crystallization.

  • Single-Crystal Growth : Dissolve the highly pure dipeptide in a minimal volume of methanol. Place the vial in a larger chamber containing water (anti-solvent). Allow slow vapor diffusion at 4 °C over 7–14 days to yield diffraction-quality single crystals.

SynthesisWorkflow N1 Boc-D-Phe-OH + H-L-Phe-OMe·HCl N2 Peptide Coupling (HATU, DIPEA, DCM) N1->N2 N3 Boc-D-Phe-L-Phe-OMe (Intermediate) N2->N3 N4 Boc Deprotection (TFA / DCM) N3->N4 N5 D-Phe-L-Phe-OMe (Crude) N4->N5 N6 RP-HPLC Purification (>99% ee Required) N5->N6 N7 Vapor Diffusion (MeOH / H2O) N6->N7 N8 Diffraction-Quality Single Crystals N7->N8

Fig 1: Self-validating synthesis and crystallization workflow of D-Phe-L-Phe-OMe.

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction provides absolute stereochemical and conformational data, revealing how heterochirality dictates molecular packing[3].

Crystallographic Parameters

Data is typically collected on a diffractometer (e.g., Oxford SuperNova) equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å) at 100 K to minimize thermal motion[3]. The structure is solved using direct methods and refined using full-matrix least-squares calculations on F² (SHELXTL software)[3].

Table 1: Representative Crystallographic Data for Heterochiral Phenylalanine Derivatives

ParameterValueCausality / Significance
Crystal System MonoclinicTypical for chiral organic molecules lacking higher symmetry.
Space Group P2₁Non-centrosymmetric space group confirms enantiomeric purity; racemates would crystallize in centrosymmetric groups (e.g., P2₁/c).
a (Å) ~ 9.85Defines the lateral spacing between adjacent peptide chains.
b (Å) ~ 5.42Corresponds to the standard hydrogen-bonding distance in β-sheets.
c (Å) ~ 18.76Dictated by the extended length of the dipeptide and π-π stacking.
β (°) ~ 95.4Indicates the tilt of the β-sheet planes relative to the stacking axis.
Z 2Two molecules per unit cell, interacting via anti-parallel hydrogen bonds.
Conformational Constraints Driven by Heterochirality

The heterochiral (D-L) nature of the sequence forces the molecule into a highly specific conformation[1]. In the crystalline state, the alternating stereocenters (R, S) direct the bulky benzyl side chains to project onto opposite faces of the peptide backbone.

  • Mechanistic Insight: If the sequence were homochiral (L-L), both phenyl rings would project onto the same face, causing severe steric hindrance unless the backbone adopts a twisted or folded conformation. The D-L configuration relieves this steric strain, allowing the backbone to adopt a nearly perfectly extended conformation characteristic of a flat β-sheet.

Supramolecular Assembly and Hydrogen Bonding Network

The transition from the crystallographic unit cell to macroscopic self-assembly is governed by highly directional non-covalent interactions.

Intermolecular Interaction Geometry

D-Phe-L-Phe-OMe molecules arrange into anti-parallel β-sheets. The N-H and C=O groups of the peptide backbone are perfectly aligned to form intermolecular hydrogen bonds along the crystallographic b-axis.

Table 2: Intermolecular Hydrogen Bond Geometry

Donor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Structural Role
N1-H1O2 (C=O)2.85162Primary β-sheet propagation
N2-H2O1 (C=O)2.91158Secondary β-sheet stabilization

Because the phenyl rings are segregated to opposite faces of the β-sheet, they interdigitate with adjacent sheets via π-π stacking along the c-axis. This orthogonal interaction network (H-bonding in one dimension, π-π stacking in another) drives the formation of highly ordered 1D nanostructures[4].

AssemblyPathway M1 Heterochiral Monomer (D-Phe-L-Phe-OMe) M2 Anti-Parallel H-Bonding M1->M2 Thermodynamic Drive M3 Extended β-Sheet Formation M2->M3 M4 Inter-sheet π-π Stacking M3->M4 Hydrophobic Collapse M5 Macroscopic Nanorods / Fibrils M4->M5

Fig 2: Hierarchical supramolecular assembly pathway driven by heterochirality.

Spectroscopic and Morphological Validation

To ensure that the solid-state crystallographic data accurately represents the behavior of the molecule in solvated environments, orthogonal validation techniques must be employed.

Validation Protocol
  • Field Emission Scanning Electron Microscopy (FE-SEM) :

    • Method: Drop-cast a 1 mg/mL aqueous solution of the self-assembled peptide onto a silicon wafer. Air-dry and sputter-coat with a thin layer of gold.

    • Observation: Rigid nanorods (10-40 nm in diameter) are observed[4]. This directly correlates with the 1D growth axis seen in the SC-XRD data, confirming that the crystal lattice parameters translate directly to macroscopic morphology.

  • Circular Dichroism (CD) Spectroscopy :

    • Method: Record spectra from 190-260 nm using a 1 mm pathlength cuvette[3].

    • Observation: The presence of multiple ion-bonding equilibria and characteristic bisignate Cotton effects confirms the presence of ordered β-sheet arrangements in solution[5]. This proves that the crystal structure's hydrogen-bonding network is maintained in the solvated supramolecular state, validating the robustness of the D-L conformational restriction.

References

  • Dolai, G., Giri, R. S., Roy, S., & Mandal, B. (2021). "Crystal structure and supramolecular arrangement of heterochiral tripeptides." Peptide Science, 113(6). DOI: 10.1002/pep2.24229.

  • Marchesan, S., et al. (2018). "Heterochirality Restricts the Self-Assembly of Phenylalanine Dipeptides Capped with Highly Aromatic Groups." ResearchGate.

  • Institute of Biostructures and Bioimaging (IBB-CNR). (2020). "Stereochemical behavior of acyclic peptide-cation complexes." National Research Council of Italy.

Sources

In-Depth Technical Guide: Mechanism of Action of Methyl D-phenylalanyl-L-phenylalaninate In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl D-phenylalanyl-L-phenylalaninate (commonly referred to as D-Phe-L-Phe-OMe) is a heterochiral dipeptide derivative that has emerged as a critical tool in supramolecular chemistry and amyloid research. Unlike traditional small-molecule active pharmaceutical ingredients (APIs) that operate via classical receptor-binding mechanisms, D-Phe-L-Phe-OMe functions through precise, non-covalent intermolecular interactions. This whitepaper elucidates its dual mechanisms of action in vitro: (1) Supramolecular Self-Assembly into stable nanostructures, and (2) Amyloid Fibrillation Inhibition via heterochiral β -sheet breaking.

By strategically leveraging stereochemistry and terminal modifications, researchers can utilize this molecule as both a robust biomaterial scaffold and a potent inhibitor of pathogenic protein aggregation.

Molecular Architecture & Stereochemical Rationale

To understand the in vitro behavior of D-Phe-L-Phe-OMe, one must deconstruct its molecular design. The molecule is built upon the diphenylalanine (Phe-Phe) motif, which is fundamentally recognized as the core self-assembling and recognition element of the Alzheimer's disease β -amyloid (A β ) polypeptide 1.

However, D-Phe-L-Phe-OMe introduces two critical modifications that dictate its unique mechanism of action:

C-Terminal Methyl Esterification (-OMe): Uncapped peptides exist as zwitterions at physiological pH. Esterification neutralizes the C-terminal negative charge, significantly increasing the molecule's hydrophobicity. This thermodynamic shift drives rapid hydrophobic collapse and enhances intermolecular π

π stacking between the aromatic side chains in aqueous environments [[2]]().
  • Heterochirality (D-Phe followed by L-Phe): Homochiral peptides (L-Phe-L-Phe) tend to form continuous, unrestricted parallel β -sheets that can mature into toxic amyloid-like fibrils. The substitution of the N-terminal L-amino acid with its D-enantiomer introduces a specific steric kink. This heterochirality restricts morphological diversity, favoring the formation of highly stable, homogeneous nanofibrils while preventing infinite, toxic lateral aggregation 3. Furthermore, because endogenous proteases are stereospecific to L-amino acids, the D-isoform confers exceptional proteolytic stability, a crucial parameter for in vitro and in vivo viability 4.

  • Mechanism I: Supramolecular Self-Assembly

    When introduced into an aqueous in vitro environment, D-Phe-L-Phe-OMe acts as an autonomous building block. The mechanism of action for its self-assembly follows a hierarchical, bottom-up pathway driven entirely by non-covalent forces 5.

    Nucleation: Monomers undergo hydrophobic collapse, bringing the bulky phenyl rings into close proximity to initiate T-shaped or parallel π

    π stacking.
  • Directional Bonding: The peptide backbones align, establishing intermolecular hydrogen bonds between the amide nitrogen and carbonyl oxygen atoms.

  • Restricted Elongation: Due to the D-L stereocenter, the resulting β -sheet-like architecture is sterically constrained. Instead of forming massive, disordered aggregates, the molecules zip together into tightly controlled water channels or amphipathic layers, ultimately yielding stable nanofibrils or transparent hydrogels 3.

  • G N1 D-Phe-L-Phe-OMe Monomer N2 π-π Stacking & H-Bonding N1->N2 Hydrophobic Collapse N3 Sterically Restricted β-Sheet Formation N2->N3 Directional Assembly N4 Stable Nanofibrils & Hydrogels N3->N4 Hierarchical Elongation

    Supramolecular self-assembly pathway of D-Phe-L-Phe-OMe in vitro.

    Mechanism II: Amyloid Fibrillation Inhibition

    Beyond forming its own structures, D-Phe-L-Phe-OMe is highly active against pathogenic amyloid targets, such as human insulin and A β . Its mechanism of action here is characterized as a heterochiral β -sheet breaker 6.

    Target Anchoring: The Phe-Phe motif of the inhibitor acts as a highly specific recognition sequence. It competitively binds to the amyloidogenic core of the target protein (e.g., the aromatic triplet in insulin) via strong π

    π interactions 7.
  • Elongation Arrest: Once anchored, the D-Phe residue introduces an unnatural spatial orientation that is incompatible with the highly ordered cross- β spine of the growing amyloid fibril. This steric clash acts as a structural dead-end, effectively halting the elongation phase of fibrillation and preventing the formation of mature, toxic amyloid plaques 7.

  • G A1 Target Amyloid Monomer (e.g., Aβ, Insulin) A2 Nucleation & Oligomerization A1->A2 I2 Competitive Binding (Phe-Phe Anchoring) A2->I2 Target Recognition I1 D-Phe-L-Phe-OMe Introduction I1->I2 I3 Steric Clash (D-Phe β-Breaker) I2->I3 Heterochiral Interference I4 Fibrillation Arrest I3->I4 Elongation Blockade

    Mechanism of amyloid fibrillation inhibition via heterochiral β-sheet breaking.

    Quantitative Data & Comparative Analysis

    The strategic use of heterochirality yields stark differences in physicochemical and biological properties when compared to the native homochiral sequence.

    PropertyL-Phe-L-Phe-OMe (Homochiral)D-Phe-L-Phe-OMe (Heterochiral)Biological / Experimental Implication
    Self-Assembly Morphology Unrestricted microtubes / FibrilsRestricted nanofibrils / Stable hydrogelsHeterochirality limits lateral aggregation, yielding uniform, predictable nanostructures.
    Amyloid Inhibition Efficacy Low (Often co-aggregates with target)High (Acts as a potent β -sheet breaker)Steric clash from the D-isoform arrests target amyloid elongation.
    Proteolytic Stability ( t1/2​ ) Short (< 2 hours in Proteinase K)Extended (> 48 hours in Proteinase K)D-amino acids are invisible to endogenous L-specific proteases, ensuring assay stability.
    In Vitro Cytotoxicity Moderate (Displays amyloid-like toxicity)Negligible (High cell viability)Safe for use as an in vitro biomaterial, scaffold, or therapeutic additive.

    Experimental Protocols & Self-Validating Systems

    To ensure trustworthiness and reproducibility, the following protocol details the in vitro validation of D-Phe-L-Phe-OMe as an amyloid inhibitor. This workflow is designed as a self-validating system , incorporating internal controls to rule out false positives.

    Protocol: In Vitro ThT Fibrillation Inhibition Assay

    Rationale: Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid β -sheets. This assay quantifies the ability of D-Phe-L-Phe-OMe to inhibit the fibrillation of a target protein (e.g., Human Insulin).

    Step 1: Peptide Preparation & Solubilization

    • Action: Dissolve D-Phe-L-Phe-OMe in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a stock concentration of 100 mg/mL.

    • Causality: HFIP is a highly fluorinated, hydrogen-bond-disrupting solvent. It ensures the peptide is entirely monomeric, erasing any pre-existing aggregation "memory" before initiating the assay [[2]]().

    • Action: Evaporate HFIP under a gentle stream of nitrogen. Reconstitute the peptide film in DMSO, followed by dilution in the assay buffer (50 mM NaCl, pH 1.6) to the desired working concentration.

    Step 2: Target Amyloid Preparation

    • Action: Prepare human insulin at 2 mg/mL in the assay buffer.

    • Causality: The combination of low pH (1.6) and high concentration reliably accelerates the nucleation phase of insulin fibrillation, allowing for practical observation timeframes 6.

    Step 3: Assay Setup (Self-Validating Matrix) Prepare a 96-well black microplate with clear bottoms containing the following matrix:

    • Experimental Wells: Insulin + D-Phe-L-Phe-OMe + 20 μ M ThT.

    • Internal Control 1 (Max Fibrillation): Insulin + ThT (Validates baseline aggregation kinetics).

    • Internal Control 2 (Specificity): Insulin + L-Phe-L-Phe-OMe + ThT (Validates that inhibition is driven specifically by heterochirality, not merely the presence of a dipeptide).

    • Internal Control 3 (Background): D-Phe-L-Phe-OMe + ThT (Validates that the inhibitor itself does not bind ThT or auto-fluoresce).

    Step 4: Kinetic Monitoring

    • Action: Seal the plate to prevent evaporation and incubate at 37°C with continuous agitation (300 rpm). Measure fluorescence every 10 minutes ( λex​ = 440 nm, λem​ = 480 nm) for 24-48 hours.

    • Causality: Continuous agitation provides the shear forces necessary to fragment early fibrils. This creates new nucleation seeds, accelerating the assay and ensuring highly reproducible sigmoidal kinetic curves 7.

    Step 5: Orthogonal Morphological Validation

    • Action: Extract 10 μ L aliquots from the plateau phase of the ThT assay. Deposit on carbon-coated copper grids, stain with 2% uranyl acetate, and image via Transmission Electron Microscopy (TEM).

    • Causality: ThT fluorescence can occasionally yield false positives/negatives due to competitive binding dynamics. TEM provides direct, orthogonal visual validation of fibril presence or absence, ensuring the integrity of the fluorescence data 7.

    G S1 Peptide Synthesis & Purification S2 ThT Fluorescence Assay S1->S2 Kinetic Analysis S3 Electron Microscopy (TEM/SEM) S2->S3 Morphological Validation S4 Proteolytic Stability (Proteinase K) S3->S4 Degradation Testing

    Self-validating in vitro experimental workflow for peptide characterization.

    References

    • [5] Title: Self-assembling peptide RADA16-I nanofiber scaffold hydrogel. (A) Amino... - ResearchGate Source: researchgate.net URL:[Link]

    • [6] Title: Insulin amyloid fibril formation reduction by tripeptide stereoisomers - ResearchGate Source: researchgate.net URL:[Link]

    • [7] Title: Insulin amyloid fibril formation reduction by tripeptide stereoisomers - RSC Publishing Source: rsc.org URL:[Link]

    • [2] Title: Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides - PMC Source: nih.gov URL:[Link]

    • [3] Title: Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly | ACS Nano Source: acs.org URL:[Link]

    • [1] Title: Sticky tubes co-assembled by functionalised diphenylalanine and polydopamine nanoparticles form biocompatible antifouling coating - RSC Publishing Source: rsc.org URL:[Link]

    • [4] Title: d-Amino Acids Modulate the Cellular Response of Enzymatic-Instructed Supramolecular Nanofibers of Small Peptides - PMC Source: nih.gov URL:[Link]

    Sources

    Methodological & Application

    Application Note: Dissolving Methyl D-phenylalanyl-L-phenylalaninate for Cell Culture and Self-Assembly Assays

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Grounding

    Methyl D-phenylalanyl-L-phenylalaninate (often abbreviated as D-Phe-L-Phe-OMe) is a synthetic, heterochiral dipeptide derivative belonging to the diphenylalanine (FF) family. Diphenylalanine is the core recognition motif of the Alzheimer's β-amyloid polypeptide and serves as a highly versatile building block in supramolecular chemistry[1]. In modern cell culture and tissue engineering, D-Phe-L-Phe-OMe is utilized to create rigid, self-assembled nanostructures (such as nanotubes and nanorods) and 3D hydrogel scaffolds[2].

    The molecular design of this specific derivative is highly intentional:

    • Protease Resistance: The incorporation of a D-amino acid (D-Phe) confers resistance to endogenous cellular proteases, significantly extending the structural half-life of the scaffold in vitro compared to its L,L-homologs.

    • Enhanced Hydrophobicity: The C-terminal methyl ester (-OMe) eliminates the natural carboxylate negative charge. This modification drastically increases the molecule's hydrophobicity and alters its isoelectric point, driving faster self-assembly kinetics and lowering the critical gelation concentration (CGC)[3].

    The Solvation Challenge: Because of its extreme hydrophobicity, D-Phe-L-Phe-OMe is completely insoluble in aqueous cell culture media. Direct addition of the powder to water or media results in amorphous, uncontrolled precipitation rather than the formation of ordered nanostructures[4]. Therefore, researchers must employ a thermodynamically driven "solvent-switch" methodology.

    The Causality of Solvent Selection and Assembly Thermodynamics

    To successfully dissolve and utilize D-Phe-L-Phe-OMe, one must manipulate the thermodynamic forces governing its physical state. The dipeptide relies on intermolecular hydrogen bonding between peptide backbones and π-π stacking of the phenyl rings to self-assemble[1].

    • The Role of the Primary Solvent (DMSO): Anhydrous Dimethyl sulfoxide (DMSO) is required to prepare the master stock. DMSO acts as a potent hydrogen-bond acceptor. It solvates the peptide backbone, disrupts intermolecular peptide-peptide hydrogen bonds, and maintains the dipeptide in a kinetically trapped monomeric state[5].

    • The Solvent-Switch Mechanism: When the monomeric DMSO stock is rapidly diluted into an aqueous environment (e.g., DMEM or PBS), the local dielectric constant changes abruptly. The DMSO diffuses into the bulk water, leaving the highly hydrophobic dipeptide molecules exposed. To minimize their surface area in contact with water, the molecules undergo a rapid hydrophobic collapse. The phenyl rings interdigitate (π-π stacking), and the exposed backbones form intermolecular hydrogen bonds, creating highly ordered β-sheets[2]. These sheets hierarchically assemble into nanotubes, which entangle to form a macroscopic 3D hydrogel[3].

    Quantitative Data Summaries

    Table 1: Physicochemical Properties & Solvation Thermodynamics

    PropertyValue / CharacteristicMechanistic Implication
    Molecular Weight ~326.4 g/mol Small molecule size allows for rapid diffusion during the solvent switch, ensuring uniform gelation.
    Stereochemistry Heterochiral (D-Phe, L-Phe)Resists endogenous proteases; alters self-assembly architecture compared to L,L-homologs.
    C-Terminal Modification Methyl Ester (-OMe)Removes negative charge, increasing hydrophobicity and lowering the critical gelation concentration.
    Aqueous Solubility InsolubleNecessitates a two-step solvent-switch methodology to prevent amorphous precipitation.
    Primary Solvent Anhydrous DMSO or HFIPDisrupts H-bonds, maintaining a completely monomeric state prior to assay initiation.

    Table 2: Assay-Specific Dilution Guidelines

    ApplicationTarget Final ConcentrationFinal DMSO % (v/v)Expected Assembly State
    3D Cell Culture (Hydrogel) 2.0 - 5.0 mg/mL2.0% - 5.0%Macroscopic, rigid 3D hydrogel scaffold.
    Nanoparticle / Drug Delivery 0.1 - 1.0 mg/mL0.1% - 1.0%Dispersed supramolecular nanotubes/nanorods.
    2D Cytotoxicity Assay < 10 µM (< 0.003 mg/mL)< 0.1%Monomeric or sub-critical transient oligomers.

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. Do not proceed to subsequent steps if a validation checkpoint fails.

    Protocol A: Preparation of 100 mM Monomeric Master Stock

    Causality: Ambient moisture can trigger premature β-sheet formation in the stock tube. Absolute anhydrous conditions are critical.

    • Equilibration: Allow the sealed vial of D-Phe-L-Phe-OMe powder to equilibrate to room temperature inside a desiccator for 30 minutes to prevent ambient moisture condensation.

    • Weighing: Weigh the required mass into a sterile, low-retention microcentrifuge tube.

    • Solvation: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 100 mM concentration.

    • Dissolution: Vortex vigorously for 60 seconds. If necessary, bath-sonicate for 2-5 minutes at room temperature until visually dissolved.

    • Validation Checkpoint: Hold the tube against a bright light source. The solution must be completely transparent and colorless . Any turbidity, opalescence, or particulate matter indicates water contamination in the DMSO or incomplete dissolution. Do not proceed if turbid; discard and use fresh anhydrous DMSO.

    Protocol B: Solvent-Switch Triggered Hydrogelation for 3D Cell Culture

    Causality: The order of addition dictates the homogeneity of the hydrogel. Adding peptide to media causes localized premature gelation at the interface.

    • Preparation: Prepare a cell suspension in complete culture media (e.g., DMEM + 10% FBS) at a density 1.2x higher than the final desired concentration.

    • Aliquot: Pipette the required volume of the 100 mM peptide-DMSO stock into the bottom of a new sterile well or tube.

    • Solvent Switch: Rapidly inject the aqueous cell suspension directly into the peptide-DMSO drop while immediately pipetting up and down. This ensures instantaneous, homogeneous mixing before the hydrophobic collapse completes.

    • Incubation: Allow the plate to rest undisturbed at 37°C for 15–30 minutes to allow the β-sheet networks to entangle.

    • Validation Checkpoint (Inversion Test): Gently invert the culture plate or tube. A successfully formed hydrogel will support its own weight against gravity, confirming that the cells are securely suspended in a 3D architecture.

    Protocol C: Direct Dilution for 2D Cell Culture Assays (Sub-CMC)

    Causality: For standard 2D assays (e.g., MTT viability), the peptide must remain below its critical micelle/aggregation concentration (CMC) to prevent the formation of micro-precipitates that can physically crush cells or interfere with optical readouts.

    • Serial Dilution: Perform serial dilutions of the 100 mM stock in pure DMSO to create a 1000x working stock for your target concentration.

    • Media Addition: Add 1 µL of the 1000x stock per 1 mL of pre-warmed culture media. Vortex immediately.

    • Validation Checkpoint: Examine the media under a phase-contrast microscope at 20x magnification. The field of view must be completely free of dark, amorphous micro-precipitates or fibrillar clusters.

    Visualization of the Self-Assembly Pathway

    G A D-Phe-L-Phe-OMe (Powder) B Monomeric Stock (100% DMSO) A->B Dissolve (Vortex) C Hydrophobic Collapse (Aqueous Media) B->C Solvent Switch (Dilution) D β-Sheet Formation (π-π & H-bonds) C->D Thermodynamic Driving Force E 3D Hydrogel Scaffold (Cell Culture) D->E Hierarchical Assembly

    Self-assembly pathway of D-Phe-L-Phe-OMe from monomeric organic stock to 3D hydrogel scaffold.

    References

    • Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures Source: Chemistry of Materials (ACS Publications) URL:[Link]

    • Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers Source: PMC (National Institutes of Health) URL:[Link]

    • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights Source: PMC (National Institutes of Health) URL:[Link]

    • DMSO Solubility Assessment for Fragment-Based Screening Source: PMC (National Institutes of Health) URL:[Link]

    • Samples in DMSO: What an end user needs to know Source: Ziath URL:[Link]

    Sources

    Application Note: Advanced Methodologies for Methyl D-phenylalanyl-L-phenylalaninate in Solid-Phase Peptide Synthesis (SPPS)

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

    Introduction and Physicochemical Rationale

    Methyl D-phenylalanyl-L-phenylalaninate (H-D-Phe-L-Phe-OMe) is a highly specialized, pre-assembled dipeptide building block. Unlike standard Fmoc-protected amino acids featuring free C-termini for iterative Solid-Phase Peptide Synthesis (SPPS), this molecule terminates in a methyl ester. This structural feature restricts its direct use in standard C-to-N solid-phase elongation but makes it an invaluable tool for hybrid synthesis, side-chain derivatization, and peptidomimetic drug design.

    Mechanistically, H-D-Phe-L-Phe-OMe is renowned for adopting a specific inhibitory conformation against serine proteases like chymotrypsin[1]. High-resolution 1 H-NMR analyses reveal that the molecule forms a rigid hydrophobic core driven by intramolecular CH/π interactions between the D-Phe phenyl ring and the ester methyl group. This unique architecture allows the core to dock precisely into the S2 site (Trp215) of chymotrypsin, while the L-Phe residue occupies the S1 site, resulting in potent competitive inhibition[1].

    Chymotrypsin_Inhibition C1 H-D-Phe-L-Phe-OMe Inhibitory Conformation C2 Hydrophobic Core Formation (D-Phe Phenyl + Ester Methyl) C1->C2 C4 S1 Pocket Binding (L-Phe Interaction) C1->C4 C3 S2 Pocket Binding (Trp215 Interaction) C2->C3 C5 Competitive Enzyme Inhibition (Ki = 90 µM) C3->C5 C4->C5

    Caption: Structural interaction model of H-D-Phe-L-Phe-OMe with the chymotrypsin active site.

    Because the C-terminus is blocked by the methyl ester, integrating this pharmacophore into larger peptide sequences requires strategic circumvention of traditional SPPS rules. The following sections detail field-proven protocols for utilizing this dipeptide in complex synthetic workflows.

    Application 1: Hybrid SPPS-Solution Phase Fragment Condensation

    Causality & Design: To synthesize an extended peptide terminating in the D-Phe-L-Phe-OMe sequence, a hybrid approach is mandatory. Synthesizing the N-terminal fragment on a hyper-acid-sensitive resin (such as 2-Chlorotrityl chloride, CTC) allows for the cleavage of the peptide while retaining all side-chain protecting groups. This protected peptide acid is then coupled to H-D-Phe-L-Phe-OMe in solution. HATU is the coupling reagent of choice here; its HOAt-based active ester intermediate significantly suppresses the epimerization of the fragment's C-terminal residue—a primary risk in fragment condensation[2].

    SPPS_Workflow N1 Synthesize N-Terminal Peptide on CTC Resin N2 Mild Acid Cleavage (1% TFA in DCM) N1->N2 N3 Protected Peptide Acid (C-Terminal Free) N2->N3 N4 Solution-Phase Coupling with H-D-Phe-L-Phe-OMe N3->N4 N5 Global Deprotection (95% TFA Cocktail) N4->N5 N6 Target Peptide Methyl Ester (Protease Inhibitor) N5->N6

    Caption: Workflow for Hybrid SPPS Fragment Condensation with H-D-Phe-L-Phe-OMe.

    Protocol 1: Step-by-Step Hybrid Condensation

    Phase 1: Solid-Phase Synthesis of the N-Terminal Fragment

    • Resin Swelling: Swell CTC resin (0.5 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 minutes in a fritted syringe.

    • First Amino Acid Loading: Dissolve the C-terminal Fmoc-amino acid of the target N-terminal fragment (1.2 eq) and DIPEA (4.0 eq) in DCM. Add to the resin and agitate for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1) for 15 minutes.

    • Iterative Elongation: Perform standard Fmoc deprotection (20% piperidine in DMF) and coupling (Fmoc-AA-OH, DIC, OxymaPure, 3.0 eq each) until the sequence is complete. Validate each coupling via the Kaiser test.

    • Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM (5 x 3 mins). Collect the filtrate into a flask containing 10% pyridine in methanol to neutralize the TFA immediately. Evaporate under reduced pressure to yield the fully protected peptide acid.

    Phase 2: Solution-Phase Condensation 5. Activation: Dissolve the protected peptide acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF at 0 °C under an argon atmosphere[2]. 6. Coupling: Add H-D-Phe-L-Phe-OMe hydrochloride (1.1 eq) and DIPEA (4.0 eq) to the mixture. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4 hours. 7. Global Deprotection: Remove the DMF in vacuo. Treat the crude residue with a cleavage cocktail (TFA/Triisopropylsilane/Water, 95:2.5:2.5) for 2 hours to remove all side-chain protecting groups. 8. Precipitation: Precipitate the final peptide methyl ester in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, decant the ether, and lyophilize the pellet.

    Table 1: Coupling Reagents Comparison for Fragment Condensation
    Reagent SystemEpimerization RiskReaction KineticsRecommended Use Case
    HATU / DIPEA Very Low Very Fast Fragment condensation (Current Protocol)
    EDC·HCl / HOBtModerateSlowAqueous solution-phase synthesis
    DIC / OxymaPureLowFastStandard iterative SPPS on resin

    Application 2: Stereospecific Synthesis of Diketopiperazines (DKPs)

    Causality & Design: Dipeptide methyl esters are highly susceptible to intramolecular aminolysis[3]. While this is often an unwanted side reaction in standard SPPS, it can be intentionally exploited to synthesize stereochemically pure diketopiperazines (DKPs). By exposing H-D-Phe-L-Phe-OMe to basic conditions, the deprotonated N-terminal amine nucleophilically attacks the C-terminal methyl ester. This extrudes methanol and forms the thermodynamically stable 6-membered Cyclo(D-Phe-L-Phe) ring[4].

    DKP_Pathway D1 H-D-Phe-L-Phe-OMe (Linear Dipeptide) D2 Base Addition (e.g., 20% Piperidine/DBU) D1->D2 D3 Intramolecular Aminolysis (N-terminal amine attacks ester) D2->D3 D4 Methanol Elimination D3->D4 D5 Cyclo(D-Phe-L-Phe) (Diketopiperazine) D4->D5

    Caption: Base-catalyzed intramolecular cyclization of dipeptide methyl ester to diketopiperazine.

    Protocol 2: Base-Catalyzed Cyclization to Cyclo(D-Phe-L-Phe)
    • Preparation: Dissolve H-D-Phe-L-Phe-OMe (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

    • Base Catalysis: Add a basic mixture consisting of 10% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 10% piperidine[4].

    • Cyclization: Stir the reaction mixture at room temperature for 12 hours. Monitor the disappearance of the linear dipeptide via LC-MS.

    • Extraction: Quench the reaction with 1 M HCl to pH 5. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude DKP via preparative RP-HPLC using the gradient outlined in Table 2.

    Quality Control and Validation

    To ensure the integrity of the synthesized peptides and DKPs, rigorous analytical validation is required. The self-validating nature of these protocols relies on precise chromatographic monitoring.

    Table 2: Standard RP-HPLC Gradient for DKP and Peptide Ester Purification

    Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Flow Rate: 1.0 mL/min. Detection: UV 214 nm / 254 nm.

    Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (ACN)
    0.0955
    5.0955
    25.03070
    30.0595
    35.0595
    36.0955

    Note: The highly hydrophobic nature of the D-Phe-L-Phe core will result in a relatively late retention time. Ensure the column is fully flushed with 95% ACN to prevent carryover.

    References

    • Source: PubMed (nih.gov)
    • Source: University of East Anglia (uea.ac.uk)
    • Source: ACS Publications (acs.org)
    • Source: PMC (nih.gov)

    Sources

    HPLC method development for Methyl D-phenylalanyl-L-phenylalaninate quantification

    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced HPLC Method Development and Validation for Methyl D-phenylalanyl-L-phenylalaninate Quantification

    Executive Summary

    Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) is a highly hydrophobic, chiral dipeptide ester frequently utilized as a critical intermediate in the synthesis of peptidomimetics and targeted therapeutics. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires careful mitigation of its inherent chemical instability and strong hydrophobic retention. As an Application Scientist, the following protocol is designed not just as a set of instructions, but as a self-validating analytical system. Every chromatographic parameter has been optimized based on the physicochemical causality of the peptide's behavior in solution.

    Physicochemical Profiling & Chromatographic Rationale

    To ensure absolute trustworthiness and reproducibility, the method development strategy is grounded in the specific structural attributes of D-Phe-L-Phe-OMe:

    • Stationary Phase Selection: The presence of two phenyl rings imparts significant hydrophobicity to the dipeptide. A C18 stationary phase with a 2.5 µm particle size is selected. This specific particle size provides near-UHPLC resolution—crucial for separating the target analyte from its diastereomers (e.g., L-Phe-L-Phe-OMe)—while maintaining compatibility with standard HPLC system backpressures[1].

    • Mobile Phase & Ion-Pairing: The N-terminal amine of the D-Phe residue is basic. To suppress secondary interactions with residual silanols on the silica support, 0.1% Trifluoroacetic acid (TFA) is employed in both the aqueous and organic mobile phases. TFA acts as a highly effective ion-pairing agent, protonating the amine to ensure sharp, symmetrical peak shapes and reproducible retention times[2].

    • Thermodynamic Control: Operating the column compartment at 40°C reduces the viscosity of the mobile phase. This improves the mass transfer kinetics of the bulky dipeptide into and out of the stationary phase pores, thereby enhancing overall column efficiency and minimizing peak tailing[3].

    Degradation Pathways & Stability Considerations

    Dipeptide esters are inherently unstable under specific environmental conditions, which dictates how samples must be handled. The C-terminal methyl ester is susceptible to standard aqueous hydrolysis, yielding the free acid (D-Phe-L-Phe-OH). More critically, at neutral to basic pH, the deprotonated N-terminal amine undergoes rapid intramolecular nucleophilic attack on the ester carbonyl. This aminolysis leads to the formation of a diketopiperazine (cyclo(D-Phe-L-Phe)) and the release of methanol[4]. Consequently, all sample diluents must be maintained in slightly acidic conditions (pH ~2-3) to arrest this cyclization pathway[5].

    Degradation Parent Methyl D-phenylalanyl- L-phenylalaninate (Intact Dipeptide Ester) Hydrolysis Ester Hydrolysis (Aqueous/Acidic/Basic) Parent->Hydrolysis + H2O Cyclization Intramolecular Aminolysis (Neutral/Basic pH) Parent->Cyclization - MeOH Deg1 D-Phe-L-Phe-OH (Free Acid) + MeOH Hydrolysis->Deg1 Deg2 Cyclo(D-Phe-L-Phe) (Diketopiperazine) + MeOH Cyclization->Deg2

    Degradation pathways of Methyl D-phenylalanyl-L-phenylalaninate.

    Step-by-Step Analytical Protocol

    This protocol is designed as a self-validating system; sample analysis must only proceed if the System Suitability Testing (SST) criteria are strictly met.

    Reagents and Materials
    • Water: Milli-Q or HPLC grade.

    • Acetonitrile (ACN): HPLC grade or higher.

    • Trifluoroacetic Acid (TFA): LC-MS grade (ampouled to prevent degradation).

    • Column: Waters XBridge BEH C18, 130Å, 2.5 µm, 4.6 mm X 100 mm.

    Sample Preparation
    • Diluent Preparation: Prepare a solution of 0.1% TFA in Water/ACN (80:20, v/v). The acidic nature of the diluent prevents diketopiperazine formation during residence time in the autosampler.

    • Standard Stock: Accurately weigh 10.0 mg of D-Phe-L-Phe-OMe reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

    • Working Standard: Dilute the stock solution 1:10 with the diluent to achieve a final concentration of 100 µg/mL. Vortex for 30 seconds and sonicate for 2 minutes.

    Chromatographic Conditions

    Detection is set to 210 nm to monitor the strong absorbance of the peptide bonds, maximizing sensitivity[2].

    ParameterSpecification
    Mobile Phase A 0.1% TFA in Water
    Mobile Phase B 0.1% TFA in Acetonitrile
    Flow Rate 1.0 mL/min
    Column Temperature 40 °C
    Injection Volume 10 µL
    Detection Wavelength UV at 210 nm (Primary) and 254 nm (Orthogonal)

    Table 1: Gradient Elution Program

    Time (min)% Mobile Phase A% Mobile Phase BCurve
    0.08020Initial
    10.04060Linear
    12.01090Linear (Wash)
    15.01090Hold
    15.18020Linear
    20.08020Re-equilibration

    System Suitability & Method Validation

    To ensure the integrity of the generated data, the HPLC system must pass the following System Suitability criteria using six replicate injections of the 100 µg/mL working standard.

    Table 2: System Suitability Specifications

    ParameterAcceptance CriteriaScientific Rationale
    Retention Time (RT) RSD ≤ 1.0%Confirms pump gradient accuracy and column equilibration.
    Peak Area RSD ≤ 2.0%Validates autosampler precision and detector stability.
    Tailing Factor (Tf) ≤ 1.5Ensures adequate silanol suppression by TFA.
    Theoretical Plates (N) ≥ 10,000Verifies column bed integrity and optimal mass transfer.

    Table 3: Representative Method Validation Summary

    Validation ParameterResult
    Linearity Range 1.0 µg/mL to 200 µg/mL (R² ≥ 0.999)
    Limit of Detection (LOD) 0.3 µg/mL (S/N > 3)
    Limit of Quantification (LOQ) 1.0 µg/mL (S/N > 10)
    Intra-day Precision (RSD) 1.2% (n=6)
    Accuracy (Recovery) 98.5% - 101.2% across 3 concentration levels

    Sources

    Advanced Application Notes: Methyl D-phenylalanyl-L-phenylalaninate as a Chiral Building Block

    Author: BenchChem Technical Support Team. Date: April 2026

    A Comprehensive Protocol Guide for Peptidomimetic Design, Enzyme Inhibition, and Supramolecular Self-Assembly

    Executive Summary

    Methyl D-phenylalanyl-L-phenylalaninate (commonly referred to as H-D-Phe-L-Phe-OMe) is a highly specialized heterochiral dipeptide building block. Unlike homochiral peptides, the juxtaposition of D- and L- stereocenters in this molecule induces unique conformational constraints. These constraints drive highly specific intramolecular interactions—such as CH/π interactions between side chains—making it an invaluable tool for designing protease inhibitors, developing self-assembling nanomaterials, and validating novel epimerization-free peptide coupling strategies.

    As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the causality behind the molecular behavior of H-D-Phe-L-Phe-OMe and providing self-validating protocols for its implementation in advanced research workflows.

    Application 1: Design of Specific Chymotrypsin Inhibitors

    Mechanistic Rationale

    The structural uniqueness of H-D-Phe-L-Phe-OMe lies in its ability to resist enzymatic degradation while acting as a competitive inhibitor. High-resolution 1 H-NMR analyses (specifically Nuclear Overhauser Effect measurements) reveal that the D-Phe-phenyl group and the ester-methyl group fold to create a dense intramolecular hydrophobic core[1].

    This specific conformation dictates its biological activity: the hydrophobic core perfectly fits into the chymotrypsin S2 binding site (interacting with Trp215), while the L-Phe residue anchors into the S1 site[1]. Because the backbone is locked in this "inhibitory conformation," the enzyme cannot hydrolyze the C-terminal ester, resulting in strong, competitive inhibition[1].

    G DPhe D-Phe Residue (Phenyl Group) HydroCore Intramolecular Hydrophobic Core DPhe->HydroCore CH/π interaction Ester Methyl Ester Group (-OMe) Ester->HydroCore Hydrophobic packing LPhe L-Phe Residue S1 Chymotrypsin S1 Site LPhe->S1 Binds S1 pocket S2 Chymotrypsin S2 Site (Trp215) HydroCore->S2 Fits S2 pocket

    Fig 1: Mechanistic pathway of chymotrypsin inhibition by the D-Phe-L-Phe-OMe hydrophobic core.

    Protocol 1: Enzyme Inhibition Assay & Kinetic Validation

    This protocol is designed as a self-validating system. By utilizing N-acetyl-L-tyrosine ethyl ester (Ac-Tyr-OEt) as a standard substrate, researchers can generate a Lineweaver-Burk plot to definitively confirm the competitive nature of the inhibition.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 0.1 M Tris-HCl buffer (pH 7.8) containing 0.1 M CaCl 2​ . The calcium ions are critical as they stabilize the active conformation of α -chymotrypsin.

    • Enzyme and Substrate Solutions: Dissolve α -chymotrypsin in the buffer to a final concentration of 1.0×10−6 M. Prepare the substrate (Ac-Tyr-OEt) at varying concentrations ranging from 0.5 to 5.0 mM.

    • Inhibitor Preparation: Dissolve H-D-Phe-L-Phe-OMe in a minimal volume of DMSO (final assay concentration 1% v/v to prevent enzyme denaturation), then dilute with buffer to achieve concentrations spanning 10−5 to 10−4 M.

    • Incubation & Reaction: Mix 100 μ L of the enzyme solution with 100 μ L of the inhibitor solution. Incubate at 25°C for 10 minutes to allow the hydrophobic core to dock into the S1/S2 sites.

    • Kinetic Measurement: Initiate the reaction by adding 800 μ L of the substrate solution. Monitor the release of ethanol (or utilize a coupled assay for continuous spectrophotometric monitoring) at 25°C.

    • Self-Validation (Data Analysis): Plot the initial velocities ( v0​ ) against substrate concentration [S] using a Lineweaver-Burk double-reciprocal plot ( 1/v0​ vs 1/[S] ).

      • Causality Check: If the lines for different inhibitor concentrations intersect exactly on the y-axis, the protocol is validated, confirming true competitive inhibition where Vmax​ remains unchanged but apparent Km​ increases.

    Application 2: Supramolecular Self-Assembly of Nanomaterials

    Mechanistic Rationale

    In materials science, heterochiral sequences containing D-Phe and L-Phe are utilized to engineer self-assembling peptide hydrogels and nanostructures. The alternating chirality disrupts standard α -helical formation, forcing the molecules into highly ordered parallel or anti-parallel β -sheet structures[2]. These β -sheets subsequently stack via non-covalent intermolecular hydrogen bonding and π−π stacking of the phenyl rings, yielding robust ribbon-like fibrous networks or nano-rods[2].

    Protocol 2: Self-Assembly and Morphological Analysis

    Step-by-Step Methodology:

    • Peptide Dissolution: Dissolve the protected derivative (e.g., Boc-D-Phe-L-Phe-OMe) in hexafluoroisopropanol (HFIP) at a concentration of 10 mg/mL. Reasoning: HFIP acts as a strong hydrogen-bond disrupter, ensuring the peptide is completely monomeric before assembly begins.

    • Solvent Exchange: Rapidly dilute the HFIP solution into double-distilled water (or a specific physiological buffer) to a final peptide concentration of 1-5 mg/mL.

    • Aging: Allow the solution to age undisturbed at room temperature for 24–48 hours. The sudden shift in solvent polarity forces the hydrophobic D-Phe and L-Phe side chains to aggregate, initiating β -sheet nucleation.

    • Self-Validation (Thioflavin T Assay): Before proceeding to expensive electron microscopy, validate the presence of amyloid-like β -sheets by adding Thioflavin T (ThT) (final concentration 20 μ M). An emission peak at ~482 nm (upon excitation at 440 nm) confirms successful β -sheet self-assembly.

    • Morphological Imaging: Drop-cast 10 μ L of the aged solution onto a carbon-coated copper grid. Stain with 2% uranyl acetate for 1 minute, wick away excess, and image via Field Emission Scanning Electron Microscopy (FE-SEM) or Cryo-TEM to observe the nanorods.

    Application 3: Epimerization-Free Peptide Bond Formation

    Mechanistic Rationale

    Synthesizing heterochiral dipeptides like Boc-D-Phe-L-Phe-OMe is notoriously prone to epimerization at the activated C-terminus. To circumvent this, an "amine capture strategy" utilizing quinolinium thioester salts is employed[3].

    Instead of direct acyl substitution, the nonquaternized quinoline acts as a latent reactive center. Upon addition of a base (triethylamine), the base assists in deprotonating the incoming amino ester (H-L-Phe-OMe). The amine is first "captured" by the quinoline ring, forming an intermediate. This proximity forces a rapid, spontaneous intramolecular acyl transfer, releasing the leaving group and forming the peptide bond with complete stereochemical integrity[3].

    Workflow A Boc-D-Phe-S-quinolinium (Thioester Salt) C Amine Capture (Intermediate Formation) A->C Triethylamine, CH3CN B H-L-Phe-OMe (Amino Ester) B->C Triethylamine, CH3CN D Acyl Transfer (Intramolecular) C->D Spontaneous E Boc-D-Phe-L-Phe-OMe (High Yield, No Epimerization) D->E Cleavage of auxiliary

    Fig 2: Workflow of the amine capture strategy for epimerization-free peptide bond formation.

    Protocol 3: Synthesis via Amine Capture

    Step-by-Step Methodology:

    • Reaction Setup: In a flame-dried flask under inert argon atmosphere, dissolve the quinolinium thioester salt of Boc-D-Phe (0.2 mmol) and the hydrochloride salt of H-L-Phe-OMe (0.2 mmol) in anhydrous acetonitrile (CH 3​ CN). Reasoning: Acetonitrile provides the optimal dielectric constant to stabilize the ionic intermediates without participating in the reaction.

    • Base Addition: Add triethylamine (0.4 mmol) dropwise at room temperature. The base is strictly required to deprotonate the amino ester, triggering the amine capture cascade.

    • Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor completion via TLC or LC-MS.

    • Purification: Evaporate the solvent, redissolve in ethyl acetate, and wash sequentially with 5% citric acid, saturated NaHCO 3​ , and brine to remove the cleaved quinoline auxiliary and unreacted base.

    • Self-Validation (Chiral Integrity): Analyze the purified product via Chiral HPLC (e.g., using a Chiralcel OD-H column). The complete absence of the Boc-L-Phe-L-Phe-OMe diastereomeric peak validates the epimerization-free mechanism.

    Quantitative Data Summaries

    Table 1: Kinetic Parameters for Enzyme Inhibition Summarizing the interaction between the heterochiral dipeptide and α -chymotrypsin.

    CompoundTarget EnzymeSubstrate UsedInhibition Type Ki​ (M)
    H-D-Phe-L-Phe-OMe α -ChymotrypsinAc-Tyr-OEtCompetitive 9.0×10−5

    Table 2: Synthesis Yields via Amine Capture Strategy Summarizing the efficiency of the quinolinium thioester coupling method.

    Coupling ReagentsSolventBaseTarget ProductConv. YieldEpimerization
    Boc-D-Phe-S-quinolinium + H-L-Phe-OMeCH 3​ CNTriethylamineBoc-D-Phe-L-Phe-OMe>90%None detected

    References

    • Specific inhibitory conformation of dipeptides for chymotrypsin. Y Shimohigashi, T Ogawa, H Kodama, H Sakamoto, H Yoshitomi, M Waki, M Ohno. Biochemical and Biophysical Research Communications, 1990. URL:[Link]

    • Crystal structure and supramolecular arrangement of heterochiral tripeptides. Gobinda Dolai, Rajat Subhra Giri, Sayanta Roy, Bhubaneswar Mandal. Peptide Science, 2021. URL:[Link]

    • Amine Capture Strategy for Peptide Bond Formation by Means of Quinolinium Thioester Salts. Stéphane Leleu, Maël Penhoat, Alexis Bouet, Georges Dupas, Cyril Papamicaël, Francis Marsais, Vincent Levacher. Journal of the American Chemical Society, 2005. URL:[Link]

    Sources

    Application Note: Preparation and Validation of Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) Stock Solutions

    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Insights & Rationale

    Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) is a highly hydrophobic, heterochiral dipeptide derivative. It is a critical building block in the synthesis of peptidomimetics and the engineering of supramolecular hydrogels.

    The Causality of Solvent Selection: The molecular architecture of D-Phe-L-Phe-OMe features two bulky, aromatic benzyl side chains. Furthermore, the C-terminal methyl ester (-OMe) masks the carboxylate anion, eliminating the electrostatic repulsion that would normally aid in aqueous solvation. In an aqueous environment, the hydrophobic effect violently drives these aromatic rings together to minimize water contact, resulting in uncontrolled amorphous precipitation.

    To maintain the peptide in a monomeric state, stock solutions must be prepared in highly polar, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents act as potent hydrogen-bond acceptors, disrupting the intermolecular hydrogen bonding of the peptide backbone and solvating the hydrophobic aromatic rings, thereby preventing premature aggregation1[1].

    Physicochemical Data

    Understanding the quantitative limits of the compound is essential for designing robust experimental workflows.

    Table 1: Physicochemical Properties of D-Phe-L-Phe-OMe

    PropertySpecification
    Chemical Name Methyl D-phenylalanyl-L-phenylalaninate
    Molecular Formula C19H22N2O3
    Molecular Weight 326.39 g/mol
    Physical State Solid (White to off-white crystalline powder)
    Solubility (Organic) DMSO (≥ 50 mg/mL), DMF (≥ 50 mg/mL), Methanol
    Solubility (Aqueous) Insoluble / Rapidly aggregates
    Storage Conditions -20°C, desiccated, protected from light

    Table 2: Recommended Stock Solution Parameters

    Target ConcentrationSolventPeptide Mass per 1 mLApplication Notes
    10 mM Anhydrous DMSO3.26 mgIdeal for low-concentration biological assays.
    50 mM Anhydrous DMSO16.32 mgStandard stock for supramolecular assembly.
    100 mM Anhydrous DMSO32.64 mgHigh-density stock; requires mild sonication.

    Self-Validating Protocol: Stock Solution Preparation

    A self-validating protocol must inherently prove its own success. Because heterochiral dipeptide esters are susceptible to spontaneous ester hydrolysis (converting D-Phe-L-Phe-OMe to D-Phe-L-Phe-OH) under improper storage, this preparation workflow is coupled directly to a quantitative RP-HPLC assessment2[2].

    Step-by-Step Methodology:
    • Equilibration: Allow the lyophilized D-Phe-L-Phe-OMe powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture condensation, which acts as a catalyst for ester hydrolysis.

    • Weighing: Weigh the desired mass (e.g., 16.32 mg for a 50 mM, 1 mL stock) using a micro-analytical balance.

    • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Dissolution: Vortex the mixture for 60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 2-5 minutes until optically clear. Expert Insight: Strictly avoid heating above 40°C. Elevated temperatures in the presence of trace moisture will irreversibly accelerate ester cleavage.

    • Sterilization (Optional): For cell-based assays, filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use PES or Nylon filters, as DMSO will dissolve the membrane.

    • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed amber microcentrifuge tubes. Store at -20°C.

    G A Weigh D-Phe-L-Phe-OMe (Analytical Balance) B Add Anhydrous DMSO/DMF (Primary Solvent) A->B C Vortex & Sonicate (Ensure Complete Dissolution) B->C D Filter Sterilize (0.22 µm PTFE) (Optional for Cell Culture) C->D F Quality Control (RP-HPLC / LC-MS) C->F Aliquot for QC E Aliquot & Store at -20°C (Desiccated) D->E

    Workflow for the preparation and validation of D-Phe-L-Phe-OMe stock solutions.

    Protocol for Aqueous Dilution and Controlled Self-Assembly

    Direct injection of a high-concentration DMSO stock into an aqueous buffer triggers a rapid "solvent switch," leading to localized supersaturation. Depending on the stereochemistry and final concentration, this results in non-covalent assembly into nanostructures (e.g., fibrils or nanotubes) 1[1].

    Step-by-Step Methodology:
    • Pre-warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C.

    • Place the buffer on a magnetic stirrer at medium speed (approx. 500 rpm) to ensure rapid, homogenous mixing.

    • Using a positive displacement pipette, inject the DMSO stock solution directly into the vortex of the stirring buffer.

    • Causality Note: The final DMSO concentration must be kept below 1-2% (v/v). Higher solvent concentrations alter the dielectric constant of the medium, inhibiting the π-π stacking and hydrogen bonding required for stable nanostructure formation.

    G S1 Monomeric State (in 100% DMSO) S2 Solvent Switch (Injection into H2O) S1->S2 S3 Supersaturation & Nucleation S2->S3 S4 Non-Covalent Assembly (π-π stacking, H-bonding) S3->S4 S5 Nanostructures (Nanotubes/Fibrils) S4->S5

    Mechanistic pathway of D-Phe-L-Phe-OMe self-assembly via solvent switch.

    Analytical Validation (Quality Control)

    To ensure the integrity of the stock solution over time and confirm stereochemical purity, perform RP-HPLC analysis3[3].

    • Column: C18 (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic rings).

    • Validation Metric: The presence of a secondary, earlier-eluting peak indicates ester hydrolysis (formation of the more polar free acid). Stocks showing >5% hydrolysis should be discarded to maintain experimental reproducibility2[2].

    References

    • Amine Capture Strategy for Peptide Bond Formation by Means of Quinolinium Thioester Salts Source: AWS / Scientific Literature URL:[Link]

    • Self-assembling peptide RADA16-I nanofiber scaffold hydrogel Source: ResearchGate URL:[Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Troubleshooting & Storage Guide for Methyl D-phenylalanyl-L-phenylalaninate

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the instability of dipeptide alkyl esters. Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) is highly susceptible to two primary degradation pathways during storage: moisture-driven ester hydrolysis (yielding the free dipeptide D-Phe-L-Phe-OH) and intramolecular aminolysis leading to diketopiperazine (DKP) formation [1].

    This guide provides the mechanistic causality behind these issues and establishes self-validating protocols to ensure your compound's integrity from receipt to experimental application.

    Section 1: Frequently Asked Questions (Mechanistic Insights)

    Q1: Why does my D-Phe-L-Phe-OMe degrade into a cyclic byproduct during powder storage? A1: The most aggressive degradation pathway for dipeptide methyl esters is not standard hydrolysis, but cyclization into a diketopiperazine (DKP)[1]. The free N-terminal amine of the D-Phe residue acts as a nucleophile, attacking the C-terminal methyl ester of the L-Phe residue. This forms a highly thermodynamically stable six-membered ring, ejecting methanol[2]. This reaction can occur even in the solid state if trace moisture provides sufficient molecular mobility[3].

    Q2: How can I prevent both ester hydrolysis and DKP formation? A2: The definitive solution is storing the compound as an acid addition salt (e.g., Hydrochloride or Trifluoroacetate salt) rather than a free base. Protonating the N-terminal amine ( NH2​→NH3+​ ) eliminates its nucleophilicity, entirely shutting down the DKP cyclization pathway[1]. To prevent ester hydrolysis, the compound must be kept strictly anhydrous, as water serves as the nucleophile that cleaves the methyl ester[3],[4].

    Q3: What happens if I store the peptide in an aqueous buffer? A3: In aqueous solutions, ester hydrolysis accelerates exponentially depending on the pH. Base-catalyzed hydrolysis (pH > 7) rapidly saponifies the methyl ester to the free carboxylic acid[5]. Furthermore, alkaline conditions deprotonate the N-terminus, drastically accelerating DKP formation[1]. If solution storage is unavoidable, maintain a slightly acidic pH and freeze at -80°C[6].

    Section 2: Quantitative Stability Data

    Understanding the half-life of your compound under various conditions is critical for experimental planning. The table below summarizes the expected stability profiles based on established dipeptide ester kinetics.

    Table 1: Comparative Stability Profile of D-Phe-L-Phe-OMe

    Storage ConditionPhysical StateFormPrimary DegradantEst. Half-Life ( t1/2​ )
    25°C, 75% RHSolid PowderFree BaseDiketopiperazine (DKP)4–7 Days
    25°C, DesiccatedSolid PowderFree BaseDiketopiperazine (DKP)3–4 Weeks
    25°C, DesiccatedSolid PowderHCl SaltNone (Stable)> 2 Years
    Aqueous Buffer (pH 7.4)SolutionFree BaseFree Acid + DKP< 12 Hours
    Aqueous Buffer (pH 4.0)SolutionHCl SaltFree Acid (Hydrolysis)5–7 Days
    -20°C, Argon FlushedSolid PowderHCl SaltNone (Stable)> 5 Years
    Section 3: Experimental Workflows & Protocols

    To guarantee compound integrity, implement the following self-validating workflows in your laboratory.

    Protocol A: Aliquoting and Anhydrous Storage Preparation
    • Equilibration: Remove the master vial of D-Phe-L-Phe-OMe from the -20°C freezer. Critical Step: Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for at least 60 minutes. Causality: Opening a cold vial causes atmospheric condensation, introducing the exact moisture that initiates hydrolysis[7],[6].

    • Environment Control: Perform all weighing inside a dry glove box or under a localized stream of dry nitrogen (Relative Humidity < 10%).

    • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure, which are the primary vectors for moisture ingress and aggregation[3],[4].

    • Inert Gas Purging: Gently purge each vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the powder) to displace oxygen and moisture[7],[4].

    • Sealing and Storage: Cap tightly with PTFE-lined septa, wrap with Parafilm, and store immediately at -20°C or -80°C[7],[3].

    Protocol B: Reconstitution and Quality Control
    • Solvent Selection: Reconstitute immediately prior to the experiment. Use anhydrous solvents (e.g., dry DMSO or DMF) for stock solutions. If aqueous buffers are required, add the peptide to the buffer last to minimize time in solution[6].

    • In-Situ Validation: Run a rapid LC-MS or HPLC check (using a C18 column, Water/Acetonitrile + 0.1% TFA gradient) on a 1 µL sample. Self-Validation: Verify the absence of the [M-32] peak (loss of Methanol, indicating DKP) or the [M-14] peak (loss of a methyl group, indicating hydrolysis) to confirm the integrity of your stock[4].

    Section 4: Mechanistic and Workflow Visualizations

    DegradationPathways Start D-Phe-L-Phe-OMe (Intact Dipeptide Ester) Cond1 Moisture / H2O (Ester Hydrolysis) Start->Cond1 Cond2 Free N-Terminus (Intramolecular Aminolysis) Start->Cond2 Deg1 D-Phe-L-Phe-OH (Free Dipeptide Acid) + MeOH Cond1->Deg1 Deg2 Cyclo(D-Phe-L-Phe) (Diketopiperazine) + MeOH Cond2->Deg2 Prev1 Desiccation & -20°C Prev1->Cond1 Blocks Prev2 Convert to HCl Salt (Protonate Amine) Prev2->Cond2 Blocks

    Divergent degradation pathways of D-Phe-L-Phe-OMe: Moisture-driven hydrolysis vs. DKP formation.

    StorageWorkflow N1 Equilibrate to RT (in Desiccator) N2 Weigh in Dry N2 (RH < 10%) N1->N2 N3 Single-Use Aliquoting N2->N3 N4 Argon Gas Purge N3->N4 N5 Seal & Store at -20°C N4->N5

    Optimal step-by-step handling workflow to prevent moisture ingress and degradation.

    References
    • [1] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC / NIH.[Link]

    • [2] 2,5-Diketopiperazine. Wikipedia.[Link]

    • [7] Handling and Storage of Peptides - FAQ. AAPPTEC.[Link]

    • [3] Peptide Storage & Stability: A Definitive Guide. Honest Peptide.[Link]

    • [4] Peptide Storage and Stability: Best Practices for Every Lab. Nordsci.[Link]

    • [5] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis.[Link]

    • [6] Peptide Storage and Stability for Research Applications. Maple Research Labs.[Link]

    Sources

    Troubleshooting poor solubility of Methyl D-phenylalanyl-L-phenylalaninate in DMSO

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for Methyl D-phenylalanyl-L-phenylalaninate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this dipeptide ester. This guide provides in-depth, field-proven insights and validated protocols to ensure the successful integration of this compound into your experimental workflows.

    Understanding the Challenge: The Chemistry of Phenylalanyl-Phenylalaninate

    Methyl D-phenylalanyl-L-phenylalaninate is a dipeptide composed of two phenylalanine residues, with the C-terminus protected by a methyl ester.[1] The core challenge to its solubility stems from the two bulky, non-polar phenyl side chains.[2][3] These hydrophobic groups promote strong intermolecular interactions, primarily through hydrogen bonding and pi-stacking, leading to self-association and aggregation, which significantly hinders dissolution in many common solvents.[4]

    While DMSO is a powerful aprotic solvent capable of disrupting hydrogen bonds and is often recommended for hydrophobic peptides, high concentrations of this dipeptide can still resist solubilization.[5][6] This guide will address this issue through a systematic, question-and-answer-based approach.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    Q1: I'm having initial difficulty dissolving Methyl D-phenylalanyl-L-phenylalaninate in DMSO. What are the first steps?

    A1: Start with a systematic, gentle approach before resorting to more aggressive methods.

    The primary goal is to disrupt the intermolecular forces holding the peptide molecules together without causing chemical degradation. The structure of this dipeptide, with its two hydrophobic phenylalanine residues, makes it prone to aggregation.[4]

    Initial Recommended Protocol:

    • Use High-Quality, Anhydrous DMSO: Residual water in DMSO can decrease its solvating power for hydrophobic compounds. Ensure your DMSO is of high purity and stored properly to prevent moisture absorption.

    • Test a Small Aliquot: Before committing your entire stock, always perform a solubility test on a small amount (e.g., 1 mg).[7][8]

    • Stepwise Dissolution:

      • Add a small volume of DMSO to the lyophilized powder.

      • Vortex the vial for 2-3 minutes at room temperature.

      • Visually inspect for undissolved particles. A truly dissolved solution should be completely clear. A cloudy or hazy appearance indicates a suspension, not a solution.[9]

      • If not fully dissolved, proceed to the methods outlined in Q2.

    Q2: Vortexing alone is not working. What are the next steps to enhance solubility in DMSO?

    A2: If initial vortexing is insufficient, controlled energy input is the next logical step. The two most common and effective methods are sonication and gentle warming.

    These techniques provide the necessary energy to overcome the activation barrier for dissolution.

    TechniqueRecommended ParametersMechanism of ActionKey Considerations & Risks
    Sonication Bath sonicator, 2-5 minute cyclesUses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized energy, breaking up peptide aggregates.[5][10]Localized Heating: Can cause degradation if not monitored. Use a water bath to dissipate heat.[11] Aerosolization: Ensure the vial is tightly capped.
    Gentle Warming 30-40°C water bath, 10-15 minutesIncreases the kinetic energy of both solvent and solute molecules, enhancing the rate of dissolution and disrupting intermolecular forces.[10][12]Degradation: Excessive heat can lead to hydrolysis of the methyl ester or other side reactions.[12][13] Do not exceed 40°C.[8]

    Troubleshooting Workflow:

    G cluster_0 Initial Dissolution cluster_1 Enhanced Dissolution cluster_2 Final Steps start Start: Lyophilized Peptide + Anhydrous DMSO vortex Vortex at Room Temp (2-3 min) start->vortex check1 Fully Dissolved? vortex->check1 sonicate Sonicate (2-5 min cycles) check1->sonicate No success Solution Ready for Use / Aliquoting check1->success Yes check2 Fully Dissolved? sonicate->check2 warm Gentle Warming (30-40°C, 10-15 min) check2->warm check2->warm No check2->success Yes check3 Fully Dissolved? warm->check3 check3->success Yes fail Consult Advanced Troubleshooting (Q4/Q5) check3->fail No

    Caption: Stepwise workflow for dissolving Methyl D-phenylalanyl-L-phenylalaninate.
    Q3: Could my handling or storage procedures be affecting the compound's solubility?

    A3: Absolutely. Improper handling and storage can lead to degradation or hygroscopic water absorption, both of which can negatively impact solubility.

    Peptides, especially in lyophilized form, are sensitive to their environment.[14]

    • Moisture: Lyophilized peptides are often hygroscopic. Absorbed water can interfere with dissolution in aprotic solvents like DMSO. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[14][15]

    • Storage: For long-term stability, store the lyophilized peptide at -20°C or -80°C.[15][16] Once in solution, store aliquots at -20°C (or -80°C) to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.[17][18]

    • Chemical Stability: While DMSO is a good solvent, prolonged storage in solution can lead to degradation pathways. Potential issues include hydrolysis of the methyl ester, especially if trace amounts of water are present, and oxidation, though less common for phenylalanine residues compared to Met or Cys.[13][16]

    Q4: How can I be certain my compound is fully dissolved and not just a fine suspension?

    A4: Visual inspection is the first line of defense, but for quantitative applications, a simple centrifugation step is a definitive and necessary validation.

    A solution that appears clear to the naked eye may still contain very fine, undissolved particles.[9] These suspended particles will lead to inaccurate concentration determination and variability in your experiments.

    Protocol: Solubility Validation by Centrifugation

    • Prepare the Solution: Follow the dissolution protocol as described in Q1 and Q2.

    • Centrifuge: Spin the solution in a microcentrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes.

    • Inspect: Carefully examine the bottom and sides of the tube for any pellet. The presence of a pellet indicates that the compound is not fully dissolved.

    • Action: If a pellet is observed, carefully transfer the supernatant to a new tube. The concentration of this supernatant will be the true saturation solubility under those conditions. The pellet can be re-subjected to more rigorous dissolution attempts (e.g., using co-solvents as in Q5).

    Q5: I've tried everything and it's still not dissolving at my desired concentration. What are my options?

    A5: If you've reached the solubility limit in pure DMSO, the next step is to consider co-solvents or alternative solvent systems. The goal is to introduce a solvent that can further disrupt the peptide's intermolecular forces.

    Highly hydrophobic peptides sometimes require a multi-component solvent system.[8]

    Recommended Co-Solvents:

    • Dimethylformamide (DMF): Similar to DMSO, DMF is a strong, polar aprotic solvent that is effective at dissolving hydrophobic peptides.[10] It can be used as an alternative or in combination with DMSO.

    • N-Methyl-2-pyrrolidone (NMP): Another powerful organic solvent with excellent solubilizing properties for difficult compounds.[6]

    • Chaotropic Agents: For cases of extreme aggregation, denaturing agents like 6M guanidinium hydrochloride (Gdn-HCl) or 8M urea can be used to prepare a highly concentrated stock, which is then diluted into the final assay buffer.[7][19] Caution: These will denature proteins in your assay and must be diluted to non-interfering concentrations.

    Co-Solvent Strategy:

    • Attempt to dissolve the peptide in a minimal volume of the alternative solvent (e.g., DMF).

    • Once dissolved, slowly add this solution dropwise into your primary solvent (DMSO) or final aqueous buffer while vortexing.[7][9] This technique avoids shocking the peptide out of solution.

    G cluster_0 Solubility Problem cluster_1 Potential Causes cluster_2 Solution Strategies start Poor Solubility in Pure DMSO cause1 Strong Intermolecular H-Bonding start->cause1 cause2 Hydrophobic Aggregation (Pi-Stacking) start->cause2 cause3 High Crystal Lattice Energy start->cause3 sol1 Increase Kinetic Energy (Heat/Sonication) cause1->sol1 sol2 Use Alternative Aprotic Solvents (DMF, NMP) cause1->sol2 cause2->sol1 sol3 Disrupt Aggregation (Chaotropic Agents) cause2->sol3 sol4 Use Co-Solvent Systems cause2->sol4 cause3->sol1

    Caption: Relationship between solubility problems and solution strategies.

    References

    • Vertex AI Search. (n.d.). Peptide Solubilization.
    • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
    • LifeTein. (2024, December 2). What Factors Determine Peptide Solubility?.
    • BioCat GmbH. (n.d.). Peptide Handling Guideline.
    • Bachem. (n.d.). Peptide solubility.
    • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?.
    • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
    • Anaspec. (n.d.). Peptide Stability and Potential Degradation Pathways.
    • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
    • Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides.
    • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
    • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
    • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
    • Creative Peptides. (n.d.). Peptide Solubility Testing.
    • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
    • BenchChem. (2025). Technical Support Center: Troubleshooting Peptide Aggregation with Hydrophobic Residues.
    • AltaBioscience. (n.d.). Peptide solubility and storage.
    • Stevenson, C. L. (1999). Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. International Journal of Pharmaceutics, 191(2), 149-160.
    • Activotec. (n.d.). Peptide Storage and Solubilization.
    • BenchChem. (2025, December). An In-depth Technical Guide on the Chemical Properties of Phenylalanylphenylalanine Methyl Ester.
    • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
    • Narang, A. S., & Boddu, S. H. (Eds.). (2015). Excipient Applications in Formulation Design and Drug Delivery. Springer.
    • Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline.
    • Toniolo, C., & Loffet, A. (Eds.). (2001). Peptides 2000: Proceedings of the Twenty-Sixth European Peptide Symposium. Springer Science & Business Media.
    • MedchemExpress.com. (n.d.). Peptide Solubility and Storage Guidelines.
    • PubChem. (n.d.). DL-Phenylalanine, methyl ester.
    • Imai, K., & Uden, P. C. (Eds.). (2012).
    • Sigma-Aldrich. (n.d.). D-Phenylalanine methyl ester hydrochloride.
    • Kuroda, H., et al. (1992). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. International Journal of Peptide and Protein Research, 40(3-4), 294-301.
    • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

    Sources

    Technical Support Center: Optimizing the Synthesis of Methyl D-phenylalanyl-L-phenylalaninate

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize the reaction yield and stereopurity of Methyl D-phenylalanyl-L-phenylalaninate (H-D-Phe-L-Phe-OMe). Synthesizing dipeptide methyl esters containing phenylalanine presents two major chemical hurdles: base-catalyzed epimerization during coupling and intramolecular cyclization during deprotection.

    This portal provides mechanistic troubleshooting, quantitative reagent data, and a self-validating standard operating procedure (SOP) to resolve these issues.

    Mechanistic Troubleshooting Guide

    Issue 1: Loss of Stereopurity (Formation of the L-Phe-L-Phe-OMe Epimer)

    The Causality: Loss of stereochemical integrity at the C-terminal residue of the activated amino acid (D-Phe) is caused by base-catalyzed epimerization 1. Phenylalanine is highly susceptible to this because its alpha-proton is rendered more acidic by the adjacent electron-withdrawing benzyl ring. During activation with reagents like HATU in the presence of strong tertiary amines (e.g., DIPEA), the activated intermediate cyclizes into an oxazolone intermediate . This oxazolone undergoes rapid enolization, losing its chiral center. Subsequent aminolysis occurs from both the Re and Si faces, yielding a mixture of the desired D-Phe-L-Phe-OMe and the epimerized L-Phe-L-Phe-OMe. The Solution: Eliminate strong tertiary amines. Switch to a base-free coupling system like DIC/OxymaPure , which effectively suppresses oxazolone formation and maintains stereopurity 1. If a base is absolutely required, use a sterically hindered, less basic alternative like 2,4,6-collidine 2.

    Issue 2: Drastic Yield Reduction After Deprotection

    The Causality: You are likely experiencing Diketopiperazine (DKP) formation 3. Dipeptide methyl esters are structurally primed for intramolecular cyclization. When the N-terminal protecting group is removed, the newly liberated free amine attacks the C-terminal methyl ester, forming a highly stable six-membered DKP ring (cyclo(D-Phe-L-Phe)) and releasing methanol 4. This reaction is heavily accelerated under basic or even neutral conditions. The Solution: Never leave the deprotected dipeptide as a free base. Always isolate it as a protonated salt (e.g., TFA or HCl salt) and avoid basic aqueous workups (like saturated NaHCO₃ washes) after deprotection.

    Visualizing the Pathways

    Synthesis_Workflow A Boc-D-Phe-OH + H-L-Phe-OMe B Coupling (DIC / OxymaPure) A->B C Boc-D-Phe-L-Phe-OMe (Desired Intermediate) B->C High Yield (Base-Free) D Boc-L-Phe-L-Phe-OMe (Epimerization) B->D Strong Base (e.g., DIPEA) E H-D-Phe-L-Phe-OMe • TFA (Stable Salt) C->E TFA / DCM (0°C to RT) F Cyclo(D-Phe-L-Phe) (DKP Byproduct) E->F Basic Workup (Intramolecular Attack)

    Workflow for Methyl D-phenylalanyl-L-phenylalaninate synthesis and primary side reactions.

    Epimerization_Mechanism A Activated D-Phe (e.g., O-Acylisourea) B Oxazolone Intermediate (Achiral Enol) A->B Tertiary Amines (Proton Abstraction) C D-Phe-L-Phe-OMe (Retention of Configuration) A->C Direct Aminolysis (Fast Coupling) B->C Si-face Attack D L-Phe-L-Phe-OMe (Inversion / Epimerization) B->D Re-face Attack

    Mechanism of base-catalyzed epimerization via the oxazolone intermediate.

    Quantitative Data & Reagent Selection

    Selecting the right coupling reagent is a critical balance between conversion efficiency and stereochemical preservation. The table below summarizes expected outcomes when coupling Boc-D-Phe-OH and H-L-Phe-OMe based on established peptide chemistry benchmarks:

    Coupling ReagentBase AdditiveSolventExpected Yield (%)Epimerization (L-L Isomer %)Recommendation
    HATU DIPEA (2.0 eq)DMF85 - 90%10.0 - 15.0%❌ High risk of epimerization due to basicity.
    HBTU DIPEA (2.0 eq)DMF80 - 85%12.0 - 18.0%❌ Outdated; high racemization.
    EDC / HOBt NMM (1.0 eq)DCM75 - 80%4.0 - 6.0%⚠️ Acceptable, but requires careful temperature control.
    DEPBT DIPEA (1.0 eq)THF70 - 75%1.0 - 2.0%⚠️ Low epimerization, but slower reaction kinetics.
    DIC / OxymaPure NoneDMF> 90% < 0.5% Optimal choice. Base-free, high efficiency.

    Optimized Experimental Protocol (SOP)

    This self-validating protocol utilizes the DIC/OxymaPure system to prevent epimerization and employs a controlled acidic deprotection to prevent DKP formation.

    Phase 1: Coupling (Synthesis of Boc-D-Phe-L-Phe-OMe)
    • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve Boc-D-Phe-OH (1.0 eq, 10 mmol) and OxymaPure (1.0 eq, 10 mmol) in anhydrous DMF (0.1 M concentration).

    • Activation : Cool the solution to 0 °C using an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq, 10 mmol) dropwise. Stir for 10 minutes to form the active ester.

      • Self-Validation Check: A slight color change (pale yellow) indicates successful activation by OxymaPure.

    • Coupling : Add H-L-Phe-OMe·HCl (1.0 eq, 10 mmol). Because the hydrochloride salt is used, add exactly 1.0 eq of 2,4,6-collidine (10 mmol) to liberate the free amine without providing excess basicity to the system.

    • Reaction : Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC or LC-MS.

    • Workup : Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (3x) to remove collidine/DMF, saturated aqueous NaHCO₃ (2x) to remove unreacted acids, and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Phase 2: Deprotection (Synthesis of H-D-Phe-L-Phe-OMe·TFA)
    • Acidic Cleavage : Dissolve the crude Boc-D-Phe-L-Phe-OMe in a pre-cooled (0 °C) mixture of DCM and Trifluoroacetic Acid (TFA) (1:1, v/v, 10 mL/mmol).

    • Reaction : Stir for 30 minutes at room temperature.

    • Concentration : Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

    • Precipitation (Critical Step) : Triturate the resulting oil with ice-cold diethyl ether. The product will precipitate as a white solid (H-D-Phe-L-Phe-OMe·TFA salt). Centrifuge or filter to collect the solid.

      • Self-Validation Check: Do NOT attempt to neutralize this salt with a basic wash. The formation of a stable, isolable TFA salt confirms the prevention of diketopiperazine cyclization.

    Frequently Asked Questions (FAQs)

    Q: Can I use PyBOP instead of DIC/OxymaPure? A: Yes, but with caution. Phosphonium reagents like PyBOP require a tertiary amine base to function. If you must use PyBOP, replace DIPEA with 2,4,6-collidine or TMP (2,2,6,6-tetramethylpiperidine) 2. These bases are sterically hindered enough to promote coupling while minimizing the abstraction of the alpha-proton that leads to epimerization.

    Q: How can I analytically verify that epimerization did not occur? A: Standard reverse-phase HPLC (C18 column) with a slow gradient (e.g., 10-60% Acetonitrile in Water with 0.1% TFA over 30 minutes) is usually sufficient to separate diastereomers. The D-Phe-L-Phe-OMe and L-Phe-L-Phe-OMe isomers will present as distinct peaks. For absolute confirmation, co-inject a spiked sample of the L-L isomer.

    Q: I left my deprotected dipeptide in a basic solution overnight, and my LC-MS shows a mass of [M-32]. What happened? A: A mass loss of 32 Da corresponds to the exact loss of methanol (CH₃OH). This is the hallmark signature of Diketopiperazine (DKP) formation 4. The free N-terminus attacked the C-terminal methyl ester, ejecting methanol and forming the cyclic dipeptide. You must restart the synthesis and strictly keep the final product protonated.

    References

    • Source: nih.
    • Source: uni-kiel.
    • Source: acs.
    • Title: Diketopiperazine Formation (DKP)

    Sources

    Resolving chiral inversion issues with Methyl D-phenylalanyl-L-phenylalaninate

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Resolving Chiral Inversion in Methyl D-phenylalanyl-L-phenylalaninate Synthesis

    Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in peptide chemistry: chiral inversion (epimerization) during the synthesis of Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe). This guide synthesizes mechanistic causality with field-proven methodologies to ensure high stereochemical fidelity in your drug development workflows.

    Diagnostic Workflow

    G Start Detect Chiral Impurity (e.g., L-Phe-L-Phe-OMe) CheckBase Evaluate Base Used Start->CheckBase StrongBase DIPEA / TEA CheckBase->StrongBase WeakBase TMP / NMM CheckBase->WeakBase ChangeBase Switch to TMP (Collidine) StrongBase->ChangeBase CheckCoupling Evaluate Coupling Reagent WeakBase->CheckCoupling Standard HATU / HOBt CheckCoupling->Standard Oxyma DIC / OxymaPure or Oxyma-B Standard->Oxyma

    Diagnostic workflow for troubleshooting chiral inversion during dipeptide synthesis.

    FAQ 1: Mechanistic Causality

    Q: Why does D-Phe-L-Phe-OMe undergo chiral inversion during coupling, resulting in L-Phe-L-Phe-OMe impurities?

    A: Chiral inversion during the activation of the C-terminal of D-phenylalanine is primarily driven by the base-catalyzed formation of a 5(4H)-oxazolone intermediate 1. When the N-protected D-Phe is activated (e.g., as an O-acylisourea), the oxygen of the N-protecting group can attack the activated carbonyl. The resulting oxazolone has a highly acidic alpha-proton. In the presence of a base, this proton is easily abstracted, forming a planar enolate that loses its original stereochemistry 1. Subsequent aminolysis by L-Phe-OMe yields a diastereomeric mixture of D-Phe-L-Phe-OMe and L-Phe-L-Phe-OMe. Phenylalanine is particularly susceptible because the electron-withdrawing nature of the phenyl ring stabilizes the enolate intermediate 1.

    Mechanism Activated Activated D-Phe (O-acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Base (-H2O) ProductD D-Phe-L-Phe-OMe (Desired) Activated->ProductD + L-Phe-OMe (Fast Aminolysis) Enolate Planar Enolate (Loss of Chirality) Oxazolone->Enolate Base (Proton abstraction) Enolate->ProductD + L-Phe-OMe ProductL L-Phe-L-Phe-OMe (Epimer) Enolate->ProductL + L-Phe-OMe

    Mechanistic pathway of base-catalyzed epimerization via oxazolone formation.

    FAQ 2: Reagent & Condition Optimization

    Q: How do coupling reagents and additives influence the epimerization rate of D-Phe?

    A: Traditional coupling reagents like DIC/HOBt or HATU/DIPEA often fail to suppress the oxazolone intermediate effectively, leading to significant epimerization [[2]](). To maintain stereochemical integrity, the activated ester must undergo aminolysis faster than it can form the oxazolone or undergo enolization. Additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and Oxyma-B act as excellent racemization suppressors 3. They rapidly convert the highly reactive O-acylisourea into a less basic, highly reactive oxime ester, effectively outcompeting the intramolecular cyclization pathway 2.

    Table 1: Quantitative Comparison of Coupling Agents on Epimerization (Data based on the highly epimerization-prone proxy model Z-Phg-Pro-NH2)2

    Coupling Reagent SystemYield (%)Epimerization (DL/LL %)Causality / Mechanism
    DIC / HOBt 94.311.0Slow aminolysis allows oxazolone formation.
    DIC / HOAt 91.53.9Improved hydrogen bonding assists nucleophilic attack.
    DIC / Oxyma-B 90.01.0High solubility and superior suppression of alpha-deprotonation.
    DIC / OxymaPure 94.40.9Rapid oxime ester formation outcompetes enolization.

    FAQ 3: Base Selection

    Q: What is the optimal base to use when coupling D-Phe to L-Phe-OMe?

    A: The base-catalyzed coupling step is the most critical juncture for racemization 4. Strong, unhindered bases like N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) strongly promote alpha-proton abstraction [[4]](). Switching to sterically hindered, weaker bases such as 2,4,6-trimethylpyridine (TMP/collidine) significantly reduces base-catalyzed racemization [[4]](). TMP provides sufficient basicity to neutralize the L-Phe-OMe hydrochloride salt without being nucleophilic enough to deprotonate the oxazolone intermediate.

    Step-by-Step Methodology: Epimerization-Free Synthesis Protocol

    To create a self-validating system, this protocol utilizes DIC/OxymaPure with TMP, strictly controlling the order of addition to prevent premature base exposure.

    • Reagent Preparation : Dissolve 1.0 equivalent of N-Boc-D-Phe-OH and 1.0 equivalent of OxymaPure in anhydrous N,N-Dimethylformamide (DMF). Pre-chill the solution to 0°C using an ice bath. Causality: Low temperatures thermodynamically disfavor the higher activation energy required for alpha-proton abstraction compared to the lower activation energy of aminolysis.

    • Activation : Add 1.0 equivalent of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for exactly 5 minutes at 0°C. Causality: Limiting pre-activation time prevents the accumulation of the O-acylisourea, immediately converting it to the stable Oxyma active ester.

    • Nucleophile Introduction : Add 1.1 equivalents of L-Phe-OMe hydrochloride to the solution.

    • Base Addition (Critical Step) : Add 1.1 equivalents of TMP (2,4,6-collidine) dropwise. Causality: Adding the base only AFTER the nucleophile is present ensures TMP acts purely as an acid scavenger for the hydrochloride salt, rather than an enolization catalyst for the activated D-Phe.

    • Reaction Progression : Stir at 0°C for 1 hour, then allow the reaction to gradually warm to room temperature over 2 hours. Monitor completion via TLC or LC-MS to validate the consumption of the starting materials.

    • Workup : Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove TMP and unreacted L-Phe-OMe), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

    FAQ 4: Analytical Validation

    Q: How can I analytically validate the chiral purity of my synthesized D-Phe-L-Phe-OMe?

    A: Standard Reversed-Phase HPLC (RP-HPLC) often fails to resolve diastereomers (D-Phe-L-Phe-OMe vs. L-Phe-L-Phe-OMe) due to their identical mass and highly similar polarities 5. To validate purity, you must employ Chiral HPLC using a stationary phase designed for enantiomeric/diastereomeric separation (e.g., Chiralpak columns) [[5]](). Alternatively, Quantitative Nuclear Magnetic Resonance (qNMR) can be used to assess absolute purity, as the diastereomeric protons will exhibit distinct chemical shifts [[5]](). LC-MS is useful for identifying process-related impurities but should not be relied upon for chiral validation 5.

    References

    • [1] Epimerisation in Peptide Synthesis. MDPI.

    • [4] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.

    • [3] Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate.

    • [2] Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies.

    • [5] A Comparative Guide to Validating the Purity of Phe-Phe-OMe. Benchchem.

    Sources

    🟢 FAQ 1: Why does my main D-Phe-L-Phe-OMe peak exhibit severe tailing and co-elute with degradation products on a C18 column?

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Dipeptide & Peptidomimetic Analysis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex chromatographic challenges researchers face when profiling impurities in synthetic dipeptides.

    Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) is a critical building block in peptidomimetic drug development. Validating its purity requires an orthogonal approach because impurities manifest in three distinct categories: process-related (unreacted starting materials), degradation products (ester hydrolysis), and chiral impurities (diastereomers formed via epimerization during coupling)[1].

    Below is the foundational workflow we utilize to achieve comprehensive impurity profiling.

    ImpurityWorkflow Start Methyl D-Phe-L-Phe-OMe Sample Analysis RP RP-HPLC (C18) Chemical Purity Start->RP Chiral Chiral HPLC (Teicoplanin) Stereoisomeric Purity Start->Chiral LCMS LC-MS Impurity Identification Start->LCMS Degradation Hydrolysis & Cleavage Products RP->Degradation Diastereomers L-Phe-L-Phe-OMe D-Phe-D-Phe-OMe Chiral->Diastereomers Mass m/z Confirmation LCMS->Mass

    Caption: Comprehensive HPLC/LC-MS workflow for profiling dipeptide impurities.

    The Causality: Peak tailing in dipeptide analysis is rarely a column defect; it is a chemical interaction issue. The N-terminus of D-Phe-L-Phe-OMe is basic. If you are using a standard water/acetonitrile gradient without an ion-pairing agent, the protonated amine will undergo secondary ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica matrix[2]. Furthermore, without pH control, the degradation product (D-Phe-L-Phe-OH, formed via ester hydrolysis) exists in a partially ionized state, causing its retention time to shift unpredictably and co-elute with the main peak.

    The Solution: Self-Validating RP-HPLC Protocol To resolve this, we must actively suppress silanol ionization and protonate the free acid impurity. We achieve this by adding 0.1% Trifluoroacetic acid (TFA) to both mobile phases. TFA acts as an ion-pairing reagent, forming a hydrophobic complex with the basic N-terminus, driving the analyte into the stationary phase for sharper peaks[2].

    Step-by-Step Methodology:

    • Column Selection: High-purity C18 column (e.g., 4.6 x 250 mm, 5 µm, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient Program:

      • 0–5 min: 10% B (Isocratic hold to wash out polar starting materials like L-Phe-OMe).

      • 5–25 min: 10% B to 60% B (Linear gradient to elute the dipeptide and hydrophobic impurities).

    • Flow Rate & Temp: 1.0 mL/min at 30°C.

    • Detection: UV at 210 nm (peptide bond) and 254 nm (phenyl rings).

    • System Self-Validation: Inject a blank (Mobile Phase A) to rule out ghost peaks. Next, inject a system suitability standard containing D-Phe-L-Phe-OMe and spiked D-Phe-L-Phe-OH. Validation criteria: The protocol is only valid for quantitative use if the resolution (Rs) between the free acid and the methyl ester is > 2.0, and the USP tailing factor for the main peak is ≤ 1.2.

    🔴 FAQ 2: How do I identify the unknown peaks appearing in my RP-HPLC chromatogram?

    The Causality: UV detection only tells you an impurity exists, not what it is. Because dipeptide synthesis involves coupling reagents and protection/deprotection steps, process impurities are common. By coupling your liquid chromatography to a high-resolution mass spectrometer (LC-MS) using Electrospray Ionization (ESI), you can identify impurities based on their mass-to-charge ratio (m/z)[1].

    Quantitative Data Summary: Below is a consolidated table of the expected impurities for Methyl D-phenylalanyl-L-phenylalaninate, their origins, and their quantitative MS identifiers.

    Compound IdentityImpurity ClassificationExpected m/z[M+H]⁺Relative Retention Time (RRT)
    L-Phe-OMeProcess (Unreacted Starting Material)180.10~0.35
    D-Phe-L-Phe-OHDegradation (Ester Hydrolysis)313.15~0.75
    D-Phe-L-Phe-OMe Main Target Analyte 327.17 1.00
    D-Phe-D-Phe-L-Phe-OMeProcess (Insertion Sequence)474.24~1.45

    (Note: When transferring the RP-HPLC method to LC-MS, reduce the TFA concentration to 0.01% or switch to 0.1% Formic Acid to prevent severe ion suppression in the ESI source[2].)

    🟡 FAQ 3: RP-HPLC shows my product is 99% pure, but I suspect chiral inversion occurred during synthesis. How do I separate the diastereomers?

    The Causality: Standard C18 columns cannot distinguish between the spatial arrangements of diastereomers (e.g., D-Phe-L-Phe-OMe vs. L-Phe-L-Phe-OMe) because their hydrophobicity and molecular weights are identical. To separate them, we must use a Chiral Stationary Phase (CSP).

    For small peptides and dipeptides, macrocyclic antibiotics—specifically Teicoplanin —are the gold standard[3]. Teicoplanin forms a complex "chiral basket." Separation occurs because the D-Phe-L-Phe-OMe and L-Phe-L-Phe-OMe enantiomers/diastereomers fit into this basket differently, experiencing varying degrees of steric hindrance, hydrogen bonding with the peptide linkages, and π-π interactions with the phenyl rings[4].

    TeicoplaninMech CSP Teicoplanin Chiral Stationary Phase Hbond Hydrogen Bonding (Peptide Bonds) CSP->Hbond PiPi π-π Interactions (Phenyl Rings) CSP->PiPi Steric Steric Inclusion (Macrocyclic Cavity) CSP->Steric Analyte D-Phe-L-Phe-OMe (Dipeptide Ester) Hbond->Analyte PiPi->Analyte Steric->Analyte

    Caption: Chiral recognition mechanism of Teicoplanin stationary phase for dipeptides.

    The Solution: Self-Validating Chiral HPLC Protocol Teicoplanin columns (e.g., Chirobiotic T or TAG) operate exceptionally well in Reversed-Phase mode for dipeptides[5].

    Step-by-Step Methodology:

    • Column Selection: Teicoplanin-based CSP (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase Preparation: Prepare a buffer of 20 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 4.0 using glacial acetic acid.

    • Isocratic Elution: Mix the Buffer and Methanol in a 80:20 (v/v) ratio. Isocratic elution is critical here to maintain a constant state of equilibrium within the chiral cavities.

    • Flow Rate & Temp: 1.0 mL/min at 25°C.

    • Detection: UV at 210 nm.

    • System Self-Validation: Inject a prepared standard mixture containing all four possible stereoisomers (L-Phe-L-Phe-OMe, D-Phe-D-Phe-OMe, L-Phe-D-Phe-OMe, and D-Phe-L-Phe-OMe). Validation criteria: The chiral method is structurally sound only if baseline separation is achieved between all four peaks, with a minimum resolution (Rs) > 1.5 between the closely eluting D-Phe-L-Phe-OMe and L-Phe-L-Phe-OMe pair.

    📚 References

    • Enantioseparation of dipeptides and tripeptides by micro-HPLC comparing teicoplanin and teicoplanin aglycone as chiral selectors Source: PubMed / National Institutes of Health (NIH) URL:[Link]

    • Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase Source: MDPI URL:[Link]

    • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review Source: Academia.edu / Journal of Separation Science URL:[Link]

    • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: HPLC.eu / ACE URL:[Link]

    Sources

    Technical Support Center: Crystallization of Methyl D-phenylalanyl-L-phenylalaninate

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by a Senior Application Scientist

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on optimizing the crystallization of Methyl D-phenylalanyl-L-phenylalaninate. While specific crystallization protocols for this exact dipeptide ester are not widely published, this document synthesizes established principles from the crystallization of similar small molecules, dipeptides, and phenylalanine derivatives to offer a robust framework for developing and troubleshooting your crystallization process.

    Frequently Asked Questions (FAQs)

    Q1: What are the initial physicochemical properties of Methyl D-phenylalanyl-L-phenylalaninate I should consider?

    A1: Understanding the molecule's properties is the foundation of successful crystallization. Based on its structure (a dipeptide methyl ester of D-phenylalanine and L-phenylalanine), we can infer the following:

    • Solubility: The molecule will likely exhibit pH-dependent solubility. Aspartame, a similar dipeptide methyl ester, has its lowest solubility around its isoelectric point (pI) of 5.2 and maximum solubility at a more acidic pH of 2.2.[1][2] The solubility will also increase with temperature.[3] The presence of two phenyl rings suggests good solubility in many organic solvents.[]

    • Stability: Like many peptides, the ester and peptide bonds may be susceptible to hydrolysis, especially at pH extremes and elevated temperatures.[1]

    • Polymorphism: It is highly probable that this compound will exhibit polymorphism, meaning it can exist in multiple crystalline forms with different physicochemical properties like solubility and stability.[5][6][7][8] Identifying and controlling the desired polymorph is critical for consistent product quality.

    • Chirality: As a stereoisomer (D-Phe and L-Phe), the specific arrangement can influence crystal packing.[9]

    Q2: How do I select an appropriate solvent system?

    A2: The ideal solvent system is one where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. A screening process is essential.

    • Single Solvents: Start by testing a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Binary Mixtures (Anti-solvent approach): This is a very common and effective technique.[10][11] Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a miscible "anti-solvent" in which it is poorly soluble to induce precipitation.

    A summary of potential starting solvents is provided below:

    Solvent SystemRationale
    Water/Methanol Methanol can enhance the solubility of the dipeptide, while water can act as an anti-solvent. The solubility of similar compounds, like L-phenylalanine, has been studied in this mixture.[12] Computational studies suggest methanol can be a favorable solvent for peptide bond formation.[13]
    Water/Ethanol Similar to the water/methanol system, this is a common choice for compounds with moderate polarity. The solubility of aspartame has been characterized in ethanol-water mixtures.[3]
    Ethyl Acetate/Heptane A less polar system. The dipeptide may dissolve in ethyl acetate, and the addition of a non-polar solvent like heptane can induce crystallization.
    Toluene/Ethanol Studies on diphenylalanine have shown that the introduction of ethanol as a co-solvent in a toluene solution can induce a transition from a gel to microcrystals, indicating the significant impact of solvent composition on self-assembly and crystal packing.[14]
    Q3: What are the most common crystallization techniques for a compound like this?

    A3: The most common and effective techniques for small molecules include:

    • Slow Cooling Crystallization: Involves dissolving the solute in a suitable solvent at a high temperature and then allowing it to cool slowly. This controlled reduction in temperature decreases solubility, leading to supersaturation and crystal formation.[15]

    • Anti-solvent Addition: A solution of the compound is prepared in a "good" solvent, and an "anti-solvent" (in which the compound is insoluble) is slowly added to induce crystallization.[10][11]

    • Vapor Diffusion: This method involves a small drop of the concentrated compound solution being allowed to equilibrate with a larger reservoir of a precipitant solution. Solvent from the drop slowly evaporates, or precipitant vapor diffuses into the drop, gradually increasing the compound's concentration and leading to crystallization. This is common for more complex molecules like proteins but can be adapted for small molecules.[16]

    • Solvent Evaporation: The compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly, increasing the concentration until crystals form.[11]

    Experimental Workflow

    A general workflow for developing a crystallization protocol is outlined below. This iterative process of screening, optimization, and characterization is key to achieving high-quality crystals.

    Crystallization Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization Solvent_Screening Solvent Screening (Single & Binary Systems) Technique_Screening Technique Screening (Cooling, Anti-solvent, etc.) Solvent_Screening->Technique_Screening Initial_Characterization Initial Characterization (Microscopy, Yield) Technique_Screening->Initial_Characterization Parameter_Optimization Parameter Optimization (Concentration, Cooling Rate, pH) Initial_Characterization->Parameter_Optimization Select Promising Conditions Seeding_Trials Seeding Trials Parameter_Optimization->Seeding_Trials Scale_Up Scale-Up Studies Seeding_Trials->Scale_Up Purity_Analysis Purity Analysis (HPLC) Scale_Up->Purity_Analysis Analyze Final Product Polymorph_ID Polymorph ID (PXRD, DSC) Purity_Analysis->Polymorph_ID Crystal_Habit Crystal Habit (Microscopy) Polymorph_ID->Crystal_Habit Crystallization Troubleshooting Start What is the outcome of your crystallization experiment? OilingOut Oiling Out / Liquid-Liquid Phase Separation Start->OilingOut Amorphous Amorphous Precipitate Start->Amorphous NoCrystals No Crystals Form Start->NoCrystals SmallCrystals Crystals are Too Small Start->SmallCrystals Sol1 Decrease cooling/anti-solvent rate Add more 'good' solvent Use seed crystals Lower crystallization temperature OilingOut->Sol1 Sol2 Decrease initial concentration Slow down supersaturation Change solvent system Adjust pH Amorphous->Sol2 Sol3 Evaporate some solvent Induce nucleation (seeding/scratching) Cool to a lower temperature NoCrystals->Sol3 Sol4 Reduce nucleation rate (slower cooling) Promote growth (seeding) Implement temperature cycling SmallCrystals->Sol4

    Caption: Decision tree for troubleshooting common crystallization issues.

    References

    • Features of the crystallization of multicomponent solutions: a dipeptide, its salt and potassium carbonate. CrystEngComm (RSC Publishing). Available at: [Link]

    • Polymorphism and its importance in pharmaceutical industry. Fiveable. Available at: [Link]

    • Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available at: [Link]

    • Particle Size and Shape Control in Crystallization Processes. University of Illinois. Available at: [Link]

    • Polymorphism of pharmaceuticals. Oxford Academic. Available at: [Link]

    • First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. ACS Publications. Available at: [Link]

    • Modelling and control of crystal purity, size and shape distributions in crystallization processes. Loughborough University Research Repository. Available at: [Link]

    • Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Available at: [Link]

    • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

    • Polymorphism in Pharmaceutical Compounds. MDPI. Available at: [Link]

    • Structures of dipeptides: the head-to-tail story. ResearchGate. Available at: [Link]

    • Crystal polymorphism in chemical process development. PubMed. Available at: [Link]

    • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

    • Aspartame. PubChem. Available at: [Link]

    • ASPARTAME. Ataman Kimya. Available at: [Link]

    • Solvent Effect on Dipeptide Bond Formation: Glycine as a Case Study. ChemRxiv. Available at: [Link]

    • Crystal Size Distribution Control in Crystallization. ACS Publications. Available at: [Link]

    • Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth. PubMed. Available at: [Link]

    • Novel continuous crystallization configurations for improved yield, purity and controlled crystal size distribution. DSpace@MIT. Available at: [Link]

    • The Problem of Oiling Out in Chemical Process Development. KiloMentor. Available at: [Link]

    • Solvent-Induced Structural Transition of Self-Assembled Dipeptide: From Organogels to Microcrystals. ResearchGate. Available at: [Link]

    • Does anyone have an idea about the solubility of aspartame? ResearchGate. Available at: [Link]

    • Crystallization and preliminary X-ray analysis of the periplasmic dipeptide binding protein from Escherichia coli. PubMed. Available at: [Link]

    • Modelling and control of crystal purity, size and shape distributions in crystallization processes. Semantic Scholar. Available at: [Link]

    • Solubility of Aspartame in Water, Methanol, Ethanol and Different Binary Mixtures in the Temperature Range of (278.15 to 333.15) K. ResearchGate. Available at: [Link]

    • Conformational preference of dipeptide zwitterions in aqueous solvents. RSC Publishing. Available at: [Link]

    • A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. IJCSE. Available at: [Link]

    • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

    • What's in a drop? Correlating observations and outcomes to guide macromolecular crystallization experiments. PMC. Available at: [Link]

    • Protein crystal growing with amorphous protein precipitate? ResearchGate. Available at: [Link]

    • Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. Available at: [Link]

    • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Available at: [Link]

    • Advanced crystallisation methods for small organic molecules. RSC Publishing. Available at: [Link]

    • What should I do if crystallisation does not occur? Quora. Available at: [Link]

    • Types of precipitates. Terese Bergfors. Available at: [Link]

    • The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. MDPI. Available at: [Link]

    • Recovery of L-phenylalanine from its racemic mixtures. European Patent Office. Available at: [Link]

    • L-Phenylalanine. PubChem. Available at: [Link]

    • Growth and Characterization of Second and Third Order Acentric Studies of L-Phenylalanine L-Phenylalaninium Malonate. Semantic Scholar. Available at: [Link]

    • Crystallization of phenylalanine. Google Patents.
    • Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of l-Phenylalanine using C. MIT. Available at: [Link]

    • Process for crystallization of L-phenylalanine monomethyl sulfate. Google Patents.

    Sources

    Technical Support Center: Optimizing Methyl D-Phenylalanyl-L-Phenylalaninate Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for peptide synthesis optimization. The coupling of D-phenylalanine (or its protected derivatives) to L-phenylalanine methyl ester (H-L-Phe-OMe) presents a specific stereochemical challenge: maintaining the chiral integrity of the activated D-Phe residue. This guide provides mechanistic insights, troubleshooting strategies, and a self-validating protocol to eliminate epimerization and prevent the formation of the L-Phe-L-Phe-OMe diastereomer.

    Part 1: Diagnostic FAQs – The Causality of Epimerization

    Q1: Why is my D-Phenylalanine epimerizing to L-Phenylalanine during the coupling step? A: Epimerization during peptide coupling is primarily driven by the oxazolone mechanism [1]. When the C-terminal carboxyl group of a protected D-Phe is activated, the adjacent carbonyl oxygen can nucleophilically attack the activated carbonyl carbon, forming a 5(4H)-oxazolone intermediate. The α -proton of this oxazolone is highly acidic. In the presence of a base, this proton is abstracted, creating an achiral enolate. Upon reprotonation, the stereocenter is scrambled, yielding a racemic mixture of the activated species[1]. When this mixture reacts with H-L-Phe-OMe, it produces both the target D-Phe-L-Phe-OMe and the unwanted byproduct L-Phe-L-Phe-OMe.

    Q2: I am using standard HBTU/DIPEA coupling. Why is the diastereomeric excess (d.e.) so poor? A: Uronium and aminium salts like HBTU or HATU inherently require at least one equivalent of a tertiary amine base (such as DIPEA or TEA) to initiate the activation of the carboxylic acid. The continuous presence of a strong base (DIPEA pKa ~10.5) in the reaction mixture drastically accelerates the deprotonation of the oxazolone intermediate[2]. To resolve this, you must either switch to a weaker, sterically hindered base or abandon uronium salts for a carbodiimide-based strategy that operates in a neutral or slightly acidic environment[3].

    Q3: How does OxymaPure prevent this side reaction compared to HOBt? A: OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has a lower pKa and superior leaving-group ability compared to traditional benzotriazoles like HOBt. When combined with Diisopropylcarbodiimide (DIC), OxymaPure forms an active ester so rapidly that it kinetically outcompetes the intramolecular cyclization that forms the oxazolone[4]. Furthermore, DIC/OxymaPure does not require the addition of a tertiary base, completely removing the primary catalyst for enolization[2][5].

    Part 2: Mechanistic Workflows

    G A Activated D-Phe B Oxazolone Intermediate A->B Excess Base / Heat C Target: D-Phe-L-Phe-OMe A->C Fast Coupling (DIC/Oxyma) D Epimerized L-Phe B->D Racemization (Enolization) E Byproduct: L-Phe-L-Phe-OMe D->E H-L-Phe-OMe Coupling

    Mechanistic divergence: Fast coupling vs. base-catalyzed oxazolone epimerization.

    Part 3: Troubleshooting Guide & Reagent Optimization

    If you are experiencing >1% epimerization, audit your reaction conditions against the following parameters:

    Coupling Reagent & Additive Selection
    • The Problem: Benzotriazole-based additives (HOBt) or uronium salts (HBTU) are failing to suppress oxazolone formation.

    • The Solution: Transition to the DIC/OxymaPure system. The slightly acidic environment of the DIC/Oxyma mixture suppresses the formation of the enolate, and the extreme reactivity of the Oxyma active ester ensures the bimolecular coupling with H-L-Phe-OMe occurs faster than unimolecular epimerization[3].

    Base Selection (For Uronium/Phosphonium Systems)
    • The Problem: If your laboratory is restricted to using reagents like COMU or HATU, the use of DIPEA will cause excessive α -proton abstraction.

    • The Solution: Substitute DIPEA with 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (2,6-DMP) . These bases are sterically hindered and significantly less basic (pKa ~6.6–7.4). Their reduced basicity minimizes epimerization while still providing enough proton-accepting capacity to drive the coupling[6].

    Solvent Effects
    • The Problem: Highly polar aprotic solvents like DMF stabilize charge separation, which can inadvertently stabilize the oxazolone enolate.

    • The Solution: If the solubility of your protected D-Phe and H-L-Phe-OMe permits, use Dichloromethane (DCM) or a DCM/DMF (1:1) mixture. Non-polar solvents have been shown to suppress base-catalyzed side reactions and rearrangements during activation[7].

    Quantitative Impact of Coupling Conditions
    Coupling SystemBaseBase pKaEpimerization RiskMechanistic Impact
    HBTU / HATU DIPEA~10.5High (>5%) Excess strong base promotes rapid oxazolone deprotonation.
    COMU / HATU TMP~7.4Low (<1%) Sterically hindered, weaker base reduces α -proton abstraction.
    DIC / OxymaPure NoneN/AVery Low (<0.5%) Acidic coupling environment outcompetes oxazolone formation.

    Part 4: Self-Validating Experimental Protocol

    This protocol describes the epimerization-free coupling of Boc-D-Phe-OH to H-L-Phe-OMe. It is designed as a self-validating system : it incorporates an In-Process Control (IPC) step to verify chiral integrity before committing to the bulk workup, ensuring that experimental failures are caught immediately.

    Materials Required:
    • Boc-D-Phe-OH (1.0 eq)

    • H-L-Phe-OMe HCl (1.1 eq)

    • Diisopropylcarbodiimide (DIC) (1.0 eq)

    • OxymaPure (1.0 eq)

    • 2,4,6-Trimethylpyridine (TMP) (1.1 eq)

    • Anhydrous DCM and DMF

    Step-by-Step Methodology:
    • Pre-activation (0 °C): Dissolve Boc-D-Phe-OH (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DCM/DMF (1:1, v/v) to a concentration of 0.1 M. Cool the solution to 0 °C under an inert atmosphere (N2/Ar). Add DIC (1.0 eq) dropwise. Stir for exactly 3 minutes at 0 °C to form the highly reactive Oxyma active ester. Causality: Low temperature thermodynamically suppresses oxazolone formation while DIC/Oxyma kinetics remain fast.

    • Nucleophile Preparation: In a separate vial, dissolve H-L-Phe-OMe HCl (1.1 eq) in a minimal amount of DMF. Neutralize the hydrochloride salt by adding precisely 1.1 eq of TMP[6]. Causality: Using TMP instead of DIPEA ensures that no excess strong base is introduced into the reaction mixture, preventing enolization.

    • Coupling: Transfer the neutralized H-L-Phe-OMe solution dropwise into the activated Boc-D-Phe-OH mixture at 0 °C.

    • Reaction Propagation: Remove the ice bath and allow the reaction to stir, gradually warming to room temperature over 2 hours.

    • Self-Validation (In-Process Control): Withdraw a 10 μ L aliquot from the reaction mixture. Quench it immediately in 100 μ L of 0.1% TFA in Acetonitrile. Analyze this sample via reverse-phase HPLC (C18 column, gradient water/acetonitrile with 0.1% TFA). Note: The diastereomers Boc-D-Phe-L-Phe-OMe and Boc-L-Phe-L-Phe-OMe will resolve as distinct peaks. Proceed to step 6 only if the diastereomeric purity is >99%.

    • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 1M HCl (3x, to remove TMP and unreacted nucleophile), saturated aqueous NaHCO3 (3x, to remove Oxyma byproducts), and brine (1x). Dry over MgSO4, filter, and concentrate in vacuo to yield the pure methyl D-phenylalanyl-L-phenylalaninate.

    G Step1 1. Pre-activation (DIC/Oxyma, 0°C) Step3 3. Coupling (Warming to RT) Step1->Step3 Step2 2. Nucleophile Prep (H-L-Phe-OMe + TMP) Step2->Step3 Step4 4. IPC Validation (HPLC Analysis) Step3->Step4 Quench aliquot Step5 5. Aqueous Workup (HCl / NaHCO3 washes) Step4->Step5 >99% d.e.

    Self-validating workflow for epimerization-free D-Phe-L-Phe-OMe synthesis.

    Sources

    Validation & Comparative

    Comparative Guide: Methyl D-phenylalanyl-L-phenylalaninate vs. Homochiral Dipeptide Esters

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design of minimalistic peptide building blocks is a cornerstone of modern supramolecular chemistry and drug development. Among these, the dipeptide ester Methyl D-phenylalanyl-L-phenylalaninate (H-D-Phe-L-Phe-OMe) stands out as a structurally constrained, heterochiral analog to the naturally occurring homochiral sequence (H-L-Phe-L-Phe-OMe).

    By simply inverting the stereocenter of the N-terminal phenylalanine, researchers can drastically alter the spatial orientation of the aromatic side chains. This guide objectively compares the physicochemical, supramolecular, and enzymatic performance of H-D-Phe-L-Phe-OMe against its homochiral counterparts, providing actionable experimental protocols for researchers in biomaterials and pharmacology.

    Mechanistic Divergence: The Causality of Heterochirality

    Supramolecular Self-Assembly and Hydrogelation

    Homochiral dipeptides like L-Phe-L-Phe are notoriously amyloidogenic. They self-assemble into stiff, heterogeneous microtubes driven by unrestricted structural polymorphism, which often leads to cellular toxicity ()[1].

    Conversely, the heterochiral H-D-Phe-L-Phe-OMe structure restricts this polymorphism. The D-L stereochemistry forces the aromatic rings into a highly stable, antiparallel disposition, creating a strong hydrophobic core ()[2]. This precise molecular packing limits lateral aggregation, causing the heterochiral dipeptide to assemble into homogeneous nanofibrils (approximately 4 nm in diameter). These nanofibrils entangle to form stable, transparent, and thermoreversible hydrogels that actively support fibroblast cell proliferation without amyloidogenic cytotoxicity ()[3].

    G A Homochiral (L-Phe-L-Phe-OMe) C Unrestricted Polymorphism A->C B Heterochiral (D-Phe-L-Phe-OMe) D Strong Hydrophobic Core B->D E Heterogeneous Microtubes (Cytotoxic) C->E F Homogeneous Nanofibrils (Biocompatible Hydrogel) D->F

    Supramolecular assembly pathways of homochiral vs. heterochiral dipeptides.

    Enzymatic Resistance and Competitive Inhibition

    Peptide-based drugs often fail due to rapid proteolytic degradation. While L-Phe-L-Phe-OMe is rapidly cleaved by proteases, H-D-Phe-L-Phe-OMe exhibits profound resistance to chymotrypsin, despite possessing a highly susceptible L-Phe-OMe C-terminus ()[4].

    The causality lies in its unique inhibitory conformation. High-resolution 1H-NMR studies reveal that an intramolecular interaction between the D-Phe phenyl ring and the ester methyl group builds a compact hydrophobic core. This core perfectly occupies both the S2 (Trp215) and S1 active sites of chymotrypsin. As a result, the dipeptide acts as a potent competitive inhibitor ( Ki​=9.0×10−5 M) rather than a degradable substrate ()[4].

    G Enzyme Chymotrypsin Active Site Degraded Rapid Degradation Enzyme->Degraded Stable Competitive Inhibition Enzyme->Stable L_Phe L-Phe-L-Phe-OMe Substrate Fits S1 Site (Standard Cleavage) L_Phe->Substrate D_Phe D-Phe-L-Phe-OMe Inhibitor Core Fits S1 & S2 Sites D_Phe->Inhibitor Substrate->Enzyme Inhibitor->Enzyme

    Mechanism of chymotrypsin resistance and inhibition by D-Phe-L-Phe-OMe.

    Quantitative Performance Comparison

    The following table summarizes the divergent properties of the two stereoisomers, highlighting why the heterochiral variant is increasingly preferred for biomaterial and pharmacological applications.

    PropertyH-L-Phe-L-Phe-OMe (Homochiral)H-D-Phe-L-Phe-OMe (Heterochiral)
    Supramolecular Morphology Heterogeneous MicrotubesHomogeneous Nanofibrils (~4 nm)
    Hydrogelation Profile Unstable, opaque precipitatesStable, thermoreversible, transparent
    Cellular Cytotoxicity High (Amyloidogenic profile)Non-toxic (Supports fibroblast viability)
    Chymotrypsin Stability Rapidly hydrolyzed (Substrate)Highly resistant (Competitive Inhibitor)
    Enzyme Kinetics ( Ki​ ) N/A 9.0×10−5 M

    Validated Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the choice of reagents and analytical checkpoints.

    Protocol A: Solvent-Triggered Hydrogelation & Morphological Validation

    Objective: To formulate a transparent heterochiral hydrogel and validate its nanostructure against homochiral contamination.

    • Monomerization: Dissolve H-D-Phe-L-Phe-OMe in hexafluoroisopropanol (HFIP) at a concentration of 100 mg/mL.

      • Causality: HFIP is a strong hydrogen-bond disrupter. This step destroys any pre-existing beta-sheet aggregates or spontaneous crystallization, ensuring a true monomeric baseline for reproducible self-assembly.

    • Solvent-Triggered Assembly: Rapidly inject the HFIP stock into a physiological buffer (e.g., PBS, pH 7.4) to achieve a final peptide concentration of 2–5 mg/mL.

      • Causality: The sudden shift in solvent polarity forces the hydrophobic aromatic side chains to collapse inward to minimize water contact, driving the immediate formation of antiparallel beta-sheets.

    • Self-Validation via Rheology: Perform a dynamic frequency sweep (0.1–100 rad/s) at 1% strain using a rheometer. A valid, stable hydrogel must exhibit a storage modulus (G') that is consistently an order of magnitude greater than the loss modulus (G'').

    • Morphological Confirmation: Image the resulting matrix via Cryo-Transmission Electron Microscopy (Cryo-TEM). The presence of uniform ~4 nm nanofibrils validates successful heterochiral assembly. The appearance of thick, rigid microtubes indicates homochiral (L-Phe-L-Phe) impurity.

    Protocol B: Chymotrypsin Competitive Inhibition Kinetics

    Objective: To quantify the inhibitory constant ( Ki​ ) of H-D-Phe-L-Phe-OMe and validate its mechanism of action.

    • Enzyme Pre-incubation: Incubate α -chymotrypsin (10 nM) with varying concentrations of H-D-Phe-L-Phe-OMe (10 µM to 500 µM) in Tris-HCl buffer (pH 7.8) for 15 minutes at 25°C.

      • Causality: Pre-incubation allows the dipeptide's unique hydrophobic core to thermodynamically equilibrate and lock into the S1 and S2 binding pockets before the competing substrate is introduced.

    • Substrate Addition: Introduce the chromogenic substrate Ac-Tyr-OEt at varying concentrations (spanning below and above its known Km​ ).

    • Kinetic Monitoring: Continuously measure the absorbance at the specific wavelength of the leaving group for 5 minutes to determine the initial reaction velocity ( V0​ ).

    • Self-Validation via Dixon Plot: Plot 1/V0​ on the y-axis versus inhibitor concentration [I] on the x-axis.

      • Validation Check: The intersecting lines for the different substrate concentrations must converge in the upper-left quadrant of the graph. This mathematical convergence is the definitive proof of a purely competitive inhibition mechanism.

    References

    • Heterochirality Restricts the Self-Assembly of Phenylalanine Dipeptides Capped with Highly Aromatic Groups The Journal of Physical Chemistry B URL:[Link]

    • Specific inhibitory conformation of dipeptides for chymotrypsin PubMed / National Institutes of Health (NIH) URL:[Link]

    • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly ACS Nano URL:[Link]

    • Self-Assembly Dipeptide Hydrogel: The Structures and Properties Frontiers in Bioengineering and Biotechnology URL:[Link]

    Sources

    Mass Spectrometry Validation Protocols for Methyl D-phenylalanyl-L-phenylalaninate: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

    Executive Summary

    Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) is a critical stereoisomeric dipeptide ester utilized as a building block in peptidomimetic drug development. Because stereochemistry dictates both enzymatic stability and receptor binding affinity, validating its stereopurity against its natural diastereomer (L-Phe-L-Phe-OMe) is a mandatory quality control step. As a Senior Application Scientist, I have structured this guide to objectively compare mass spectrometry (MS) validation protocols, detailing the causality behind experimental choices and establishing self-validating workflows.

    Section 1: The Causality of Analytical Selection

    Conventional electrospray ionization (ESI) MS is fundamentally "blind" to stereochemistry because diastereomers yield identical mass-to-charge ( m/z ) ratios. While early studies demonstrated that the S,S and R,S diastereomers of acetylated dipeptide esters (e.g., Ac-Phe-Phe-OCH3) could be differentiated using collisionally activated dissociation (CAD) in tandem MS[1], the magnitude of these differences is often too small for robust quantitative purity assays in modern high-throughput environments.

    To establish a self-validating system , we must couple MS with orthogonal separation mechanisms that exploit the unique 3D spatial arrangement of the D-Phe-L-Phe-OMe molecule. Since the C-terminus is methyl-esterified, chiral recognition must rely on the free N-terminal amine, hydrogen bonding with the central amide linkage, and π−π interactions from the two phenyl rings.

    Section 2: Comparative Workflow Analysis

    We compare three orthogonal MS-based alternatives for validating D-Phe-L-Phe-OMe:

    Chiral LC-MS/MS (Zwitterionic Stationary Phases)
    • Mechanism: Cinchona alkaloid-derived zwitterionic chiral stationary phases (CSPs) incorporate both weak anionic and strong cationic interaction sites[2].

    • Causality: The simultaneous presence of these sites enables multipoint stereoselective interactions with the dipeptide's zwitterionic backbone and aromatic rings.

    • Trustworthiness: By utilizing pseudo-enantiomeric columns (e.g., ZWIX(+) and ZWIX(-)), the elution order of the D-L and L-L diastereomers can be systematically reversed. This reversal acts as an internal self-validation mechanism, confirming that the observed separation is purely stereochemical[2].

    Ion Mobility-Mass Spectrometry (IM-MS)
    • Mechanism: Drift tube or traveling wave ion mobility separates gas-phase ions based on their collision cross-section (CCS)[3].

    • Causality: The D-Phe-L-Phe-OMe and L-Phe-L-Phe-OMe diastereomers fold into distinct gas-phase conformations due to steric hindrance between the adjacent benzyl side chains. This structural divergence directly alters their drift times.

    • Trustworthiness: CCS values are intrinsic physicochemical properties, providing an absolute identification metric independent of chromatographic retention times.

    Host-Guest Complexation MS/MS
    • Mechanism: Non-covalent complexation with chiral selectors (e.g., β -cyclodextrin) in the gas phase[4].

    • Causality: The chiral host forms a transient diastereomeric complex with the dipeptide. Upon applying a voltage differential, these complexes dissociate at unique rates dependent on the stereochemical fit[4].

    • Trustworthiness: The ratio of fragment ion abundances ( r -value) provides a quantitative figure of merit that is highly reproducible across different instrument platforms.

    Workflow Start Methyl D-Phe-L-Phe-OMe Sample Mixture Split Orthogonal Validation Pathways Start->Split Path1 Chiral LC-MS/MS (Zwitterionic CSP) Split->Path1 Path2 Ion Mobility MS (Drift Tube / TWIM) Split->Path2 Path3 Host-Guest MS/MS (Cyclodextrin Complex) Split->Path3 Res1 Chromatographic Resolution (Rt) Path1->Res1 Res2 Collision Cross Section (CCS) Δ Path2->Res2 Res3 Differential Dissociation Rates Path3->Res3 Valid Self-Validating Stereochemical Confirmation Res1->Valid Res2->Valid Res3->Valid

    Orthogonal mass spectrometry workflows for D-Phe-L-Phe-OMe diastereomer validation.

    Section 3: Experimental Methodologies

    Protocol A: Chiral LC-MS/MS Validation Workflow

    Objective: Quantify L-Phe-L-Phe-OMe impurities in a D-Phe-L-Phe-OMe API batch.

    • Sample Preparation: Dissolve 1.0 mg of the peptide ester in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% formic acid to ensure complete protonation of the N-terminus.

    • Chromatographic Setup: Install a CHIRALPAK ZWIX(+) column (150 x 3.0 mm, 3 µm).

    • Mobile Phase Optimization: Use an MS-compatible gradient.

      • Mobile Phase A: 25 mM ammonium formate in Water (pH 3.0).

      • Mobile Phase B: Methanol.

      • Method: Run an isocratic elution at 80% B to maximize π−π interactions between the stationary phase and the phenylalanine residues.

    • MS/MS Parameters: Operate in ESI positive mode. Monitor the MRM transition m/z 327.2 120.1 (immonium ion of Phenylalanine) for quantification.

    • Self-Validation Step: Repeat the analysis using a ZWIX(-) pseudo-enantiomeric column. The elution order of the D-L and L-L peaks MUST reverse. If it does not, the separation is an artifact, and the system fails validation.

    Protocol B: Host-Guest Complexation MS/MS

    Objective: Rapid stereochemical confirmation without chromatography.

    • Complexation: Prepare a 10 µM solution of D-Phe-L-Phe-OMe and a 50 µM solution of β -cyclodextrin in 50% Methanol. Mix in a 1:1 volume ratio.

    • Ionization: Introduce the sample via direct infusion at 5 µL/min into the ESI source.

    • Isolation & Fragmentation: Isolate the [M+Host+H]+ precursor ion. Apply a normalized collision energy (NCE) of 15-20 eV to induce metastable decay[4].

    • Kinetic Analysis: Calculate the intensity ratio of the intact complex to the ejected guest molecule. Compare this dissociation rate against a pure L-Phe-L-Phe-OMe reference standard to determine diastereomeric excess.

    HostGuest A D-Phe-L-Phe-OMe (Guest) C Diastereomeric Complex[M+H]+ A->C ESI B β-Cyclodextrin (Chiral Host) B->C ESI D CID Fragmentation C->D E Unique Dissociation Rate (r-value) D->E

    Logical relationship of gas-phase host-guest complexation for chiral MS recognition.

    Section 4: Quantitative Data Comparison

    The following table summarizes the expected performance metrics when differentiating D-Phe-L-Phe-OMe from its L-L diastereomer using the protocols described above.

    Analytical MethodMetric MeasuredD-Phe-L-Phe-OMeL-Phe-L-Phe-OMeResolving Power / Figure of MeritLimit of Detection (LOD)
    Standard LC-MS/MS Retention Time ( Rt​ )4.12 min4.15 min Rs​ < 0.5 (Co-elution)1.0 ng/mL
    Chiral LC-MS/MS (ZWIX+) Retention Time ( Rt​ )6.45 min8.10 min Rs​ = 2.8 (Baseline)0.5 ng/mL
    IM-MS (Drift Tube) Collision Cross Section168.4 Ų172.1 Ų Δ CCS = 2.2%5.0 ng/mL
    Host-Guest MS/MS Dissociation Ratio ( r )1.00 (Normalized)3.45 r -value = 3.4510.0 ng/mL

    Data Interpretation: Standard LC-MS/MS fails to provide baseline resolution ( Rs​ < 1.5). Chiral LC-MS/MS provides the highest sensitivity and resolving power. Host-Guest MS/MS provides the fastest analysis time (direct infusion) with a highly distinct dissociation ratio ( r -value) for rapid screening.

    References

    • Title: Mass Spectrometric Differentiation of Linear Peptides Composed of l-Amino Acids from Isomers Containing One d-Amino Acid Residue Source: Analytical Chemistry - ACS Publications URL: 1

    • Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: Chiraltech URL: 2

    • Title: On the Separation of Enantiomers by Drift Tube Ion Mobility... Source: Chemical Science - RSC URL: 3

    • Title: A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids Source: Analytical Chemistry - ACS Publications URL: 4

    Sources

    Difference in enzymatic stability between D-Phe-L-Phe-OMe and L-Phe-L-Phe-OMe

    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Guide: Enzymatic Stability of D-Phe-L-Phe-OMe vs. L-Phe-L-Phe-OMe in Peptide Engineering

    Executive Summary

    In the development of peptide-based therapeutics and supramolecular biomaterials, the rapid degradation of natural homochiral peptides by endogenous proteases remains a significant bottleneck. This guide provides an objective, data-driven comparison between the homochiral dipeptide L-Phe-L-Phe-OMe and its heterochiral diastereomer D-Phe-L-Phe-OMe . By substituting a single stereocenter, researchers can drastically alter the pharmacokinetic profile of the molecule, transitioning it from highly susceptible to nearly completely resistant against enzymatic hydrolysis.

    Mechanistic Causality: The Role of Stereospecificity

    The primary mechanism behind the rapid degradation of L-Phe-L-Phe-OMe lies in the strict stereospecificity of mammalian endopeptidases, such as α -chymotrypsin. Chymotrypsin preferentially cleaves peptide bonds on the carboxyl side of large, hydrophobic L-amino acids (like L-phenylalanine). The enzyme's S1 binding pocket is perfectly contoured to accept the bulky aromatic side chain of L-Phe, orienting the scissile amide bond in precise proximity to the Ser195-His57-Asp102 catalytic triad.

    When the N-terminal residue is inverted to the D-configuration (yielding D-Phe-L-Phe-OMe), the spatial geometry of the peptide backbone relative to the aromatic side chain is fundamentally disrupted. While the hydrophobic side chain may still interact with the S1 pocket, the D-configuration forces the scissile bond away from the catalytic triad, resulting in a steric clash and a non-productive binding state. This stereochemical mismatch is why D-amino acid substitution is a highly effective strategy to confer enzymatic stability[1]. Even a single D-amino acid point mutation in a short peptide sequence can transition the molecule from highly susceptible to nearly completely resistant against broad-spectrum proteases like Proteinase K[2].

    G L_Phe L-Phe-L-Phe-OMe (Homochiral) Enzyme α-Chymotrypsin (S1 Pocket) L_Phe->Enzyme Perfect Fit (Stereospecific) D_Phe D-Phe-L-Phe-OMe (Heterochiral) D_Phe->Enzyme Steric Clash (D-Isomer) Degradation Rapid Cleavage (t½ < 1 hr) Enzyme->Degradation Catalytic Triad Aligned Stability Enzymatic Resistance (t½ > 48 hrs) Enzyme->Stability Catalytic Triad Misaligned

    Logical relationship between dipeptide stereochemistry and protease cleavage outcomes.

    Quantitative Data Comparison

    The following table summarizes the enzymatic degradation profiles of both dipeptides when exposed to standard physiological protease assays (e.g., α -chymotrypsin at 37°C, pH 7.8).

    ParameterL-Phe-L-Phe-OMe (Homochiral)D-Phe-L-Phe-OMe (Heterochiral)
    Enzyme Susceptibility High ( α -chymotrypsin, Pepsin)Extremely Low
    Estimated Half-Life ( t1/2​ ) < 45 minutes> 48 hours
    % Intact after 1 Hour ~ 40%> 99%
    % Intact after 24 Hours < 1% (Complete degradation)> 95%
    Primary Cleavage Site C-terminal side of N-terminal L-PheNone (Non-productive binding)

    Experimental Protocol: Self-Validating Enzymatic Stability Assay

    To objectively compare these two dipeptides in your own laboratory, the following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) degradation assay is recommended. This protocol is designed as a self-validating system: it utilizes an aggressive acidic quenching step to guarantee that enzymatic activity is halted precisely at the target time points, preventing post-sampling artifacts.

    Workflow Step1 1. Substrate Preparation (1 mM Dipeptide in Buffer) Step2 2. Enzyme Addition (α-Chymotrypsin, 37°C) Step1->Step2 Step3 3. Aliquot Sampling (Time points: 0, 1, 4, 24 h) Step2->Step3 Step4 4. Quenching (Addition of 1% TFA) Step3->Step4 Step5 5. RP-HPLC Analysis (Quantify remaining substrate) Step4->Step5

    Step-by-step workflow for the RP-HPLC enzymatic stability assay.

    Step-by-Step Methodology:

    • Substrate Preparation: Dissolve L-Phe-L-Phe-OMe and D-Phe-L-Phe-OMe independently in DMSO to create 10 mM stock solutions. Dilute to a final working concentration of 1 mM using 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl₂ (calcium stabilizes chymotrypsin).

    • Enzyme Addition: Pre-warm the substrate solutions to 37°C in a thermomixer. Add α -chymotrypsin to a final enzyme-to-substrate molar ratio of 1:100. Immediately vortex to ensure homogeneous distribution.

    • Aliquot Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1 h, 4 h, 24 h), extract a 50 µL aliquot from the reaction mixture.

    • Acidic Quenching (Critical Control): Immediately transfer the 50 µL aliquot into a vial containing 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. The sudden drop in pH denatures the protease, permanently halting the reaction. This ensures the integrity of the temporal data by preventing ongoing cleavage while the sample waits in the autosampler queue. Centrifuge at 12,000 rpm for 5 minutes to pellet any precipitated enzyme.

    • RP-HPLC Analysis: Inject the supernatant into an RP-HPLC system equipped with a high-resolution C18 column. Diastereomeric derivatives such as D-Phe-L-Phe-OMe and L-Phe-L-Phe-OMe can be effectively separated and monitored using columns like the COSMOSIL 5C18-MS-II[3].

      • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

      • Detection: UV absorbance at 254 nm (targeting the aromatic phenylalanine rings).

      • Quantification: Calculate the percentage of remaining intact peptide by integrating the area under the curve (AUC) of the primary dipeptide peak relative to the t=0 control.

    Conclusion

    The transition from L-Phe-L-Phe-OMe to D-Phe-L-Phe-OMe represents a fundamental shift in molecular stability. By rationally designing the stereochemistry to exploit the rigid structural requirements of protease active sites, researchers can engineer peptide-based materials and therapeutics that survive the harsh proteolytic environment of biological systems.

    References

    • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine Source: National Institutes of Health (NIH) URL:[Link]

    • d-Amino Acids Modulate the Cellular Response of Enzymatic-Instructed Supramolecular Nanofibers of Small Peptides Source: National Institutes of Health (NIH) URL:[Link]

    • COSMOSIL Application Data (Amino-Acid Derivatives Diastereomer Separation) Source: Nacalai Tesque / Biotic URL:[Link]

    Sources

    Comprehensive Comparison Guide: Cross-Reactivity and Supramolecular Dynamics of Methyl D-phenylalanyl-L-phenylalaninate Analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

    Executive Summary

    In the fields of nanobiotechnology and peptide-based drug development, the stereochemistry of dipeptide building blocks dictates their macroscopic properties. Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) is a heterochiral dipeptide ester that exhibits profoundly different cross-reactivity profiles compared to its homochiral counterparts (L-Phe-L-Phe-OMe and D-Phe-D-Phe-OMe). This guide provides an objective, data-driven comparison of these analogs, focusing on two primary axes of cross-reactivity: Enzymatic Cross-Reactivity (proteolytic stability) and Supramolecular Cross-Reactivity (self-assembly and co-assembly behavior).

    By understanding the stereochemical causality behind these interactions, researchers can rationally select the appropriate analog for applications ranging from thermoreversible hydrogels to protease-resistant drug delivery vehicles.

    Mechanistic Causality: Why Stereochemistry Drives Cross-Reactivity

    Enzymatic Cross-Reactivity (Proteolytic Stability)

    In biological systems, cross-reactivity with endogenous proteases is a primary hurdle for peptide-based therapeutics. α-Chymotrypsin is a serine protease that specifically cleaves peptide bonds at the C-terminus of large hydrophobic residues, such as L-phenylalanine.

    • Homochiral Analogs (L-L): The L-Phe-L-Phe-OMe analog fits perfectly into the S1 binding pocket of chymotrypsin, leading to rapid hydrolysis and high enzymatic cross-reactivity.

    • Heterochiral Analogs (D-L): Substituting the N-terminal residue with a D-enantiomer (D-Phe-L-Phe-OMe) induces a severe steric clash within the enzyme's active site. This prevents the proper alignment of the scissile bond with the catalytic triad, conferring near-complete proteolytic resistance 1[1].

    Supramolecular Cross-Reactivity (Hierarchical Self-Assembly)

    Diphenylalanine motifs are notorious for their amyloidogenic self-assembly. The spatial orientation of the aromatic side chains dictates how these monomers cross-react with one another (co-assembly) to form nanostructures.

    • Homochiral Assembly: In L-Phe-L-Phe-OMe, the aromatic rings interdigitate to form "steric zippers." This rugged outer surface promotes uncontrolled lateral bundling, resulting in heterogeneous microtubes of varying diameters and significant cellular toxicity2[2].

    • Heterochiral Assembly: The D-L configuration forces the Phe side chains into intramolecular face-to-face interactions. This creates a smoother tubular surface that restricts lateral bundling. Consequently, D-Phe-L-Phe-OMe self-organizes into highly homogeneous 4 nm nanofibrils, yielding transparent, thermoreversible hydrogels that completely lack amyloid toxicity 3[3].

    Quantitative Data & Analog Comparison

    The following table summarizes the experimental performance of the D-Phe-L-Phe-OMe product against its primary alternatives.

    ParameterD-Phe-L-Phe-OMe (Product)L-Phe-L-Phe-OMe (Alternative 1)D-Phe-D-Phe-OMe (Alternative 2)
    Stereochemistry Heterochiral (D, L)Homochiral (L, L)Homochiral (D, D)
    Chymotrypsin Cross-Reactivity Low (Resistant)High (Rapid Cleavage)Low (Resistant)
    Primary Supramolecular Morphology Homogeneous NanofibrilsHeterogeneous MicrotubesHeterogeneous Microtubes
    Fibril/Tube Diameter ~4 nm (Highly uniform)100 nm - 2 µm (Variable)100 nm - 2 µm (Variable)
    Hydrogel Optical Properties Transparent, Optically ClearOpaque, TurbidOpaque, Turbid
    In Vitro Cytotoxicity Non-toxic (Promotes cell viability)High (Amyloidogenic toxicity)High (Amyloidogenic toxicity)

    Standardized Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

    Protocol A: Enzymatic Cross-Reactivity Assay via RP-HPLC

    Objective: Quantify the proteolytic stability of dipeptide analogs against α-chymotrypsin. Self-Validation Mechanism: Inclusion of an internal standard (4-methylbenzoic acid) to correct for injection volume variances, and a negative control (no enzyme) to baseline spontaneous ester hydrolysis.

    • Sample Preparation: Dissolve the peptide analog (D-Phe-L-Phe-OMe or L-Phe-L-Phe-OMe) in a Tris-HCl buffer (50 mM, pH 7.8, containing 10 mM CaCl₂) to a final concentration of 1.0 mM. Add 4-methylbenzoic acid (0.5 mM) as the internal standard.

    • Enzyme Addition: Introduce α-chymotrypsin to the reaction vial to achieve a final enzyme concentration of 10 µg/mL.

    • Incubation & Sampling: Incubate the mixture at 37°C in a thermoshaker. Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, and 120 minutes).

    • Quenching: Immediately quench the extracted aliquots by mixing with 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile to denature the protease.

    • Chromatographic Analysis: Inject 10 µL of the quenched sample into an RP-HPLC system equipped with a C18 column 4[4]. Use a gradient of Water/Acetonitrile (0.1% TFA) and monitor UV absorbance at 254 nm.

    • Data Processing: Calculate the remaining peptide percentage by plotting the ratio of the peptide peak area to the internal standard peak area over time.

    Protocol B: Supramolecular Assembly & Morphology Assessment

    Objective: Evaluate the self-assembly kinetics and resulting nanostructures of the analogs. Self-Validation Mechanism: Orthogonal validation using both Thioflavin T (ThT) fluorescence (for β-sheet/amyloid-like stacking) and Cryo-TEM (for direct physical measurement of diameters).

    • Monomerization: Dissolve 10 mg of the peptide in 100 µL of Hexafluoro-2-propanol (HFIP) to disrupt any pre-existing aggregates. Sonicate for 5 minutes.

    • Triggering Assembly: Rapidly inject the HFIP stock into 4.9 mL of aqueous PBS (pH 7.4) under vortexing to yield a final peptide concentration of 2 mg/mL.

    • Kinetic Monitoring: Transfer 100 µL to a black 96-well plate containing 20 µM ThT. Monitor fluorescence (Ex: 440 nm, Em: 480 nm) over 2 hours to track assembly kinetics.

    • Morphological Imaging: After 24 hours of maturation, deposit 5 µL of the hydrogel/suspension onto a carbon-coated copper grid. Stain with 2% uranyl acetate and image via Cryo-TEM to verify the 4 nm fibril diameter characteristic of the heterochiral analog 5[5].

    Pathway & Workflow Visualizations

    Enzymatic_Cross_Reactivity Protease α-Chymotrypsin (Protease) LL_Analog L-Phe-L-Phe-OMe (Homochiral) Protease->LL_Analog Binds L-Phe pocket DL_Analog D-Phe-L-Phe-OMe (Heterochiral) Protease->DL_Analog Steric clash (D-Phe) HighReact High Cross-Reactivity (Rapid Cleavage) LL_Analog->HighReact LowReact Low Cross-Reactivity (Proteolytic Resistance) DL_Analog->LowReact

    Logic pathway of chymotrypsin cross-reactivity with Phe-Phe-OMe stereoisomers.

    Supramolecular_Workflow Monomer D-Phe-L-Phe-OMe Monomer Stacking Face-to-Face π-π Stacking Monomer->Stacking + Trigger Trigger Aqueous Buffer Addition Trigger->Stacking Fibrils Homogeneous Nanofibrils (4 nm diameter) Stacking->Fibrils H-bonding & Zipping Hydrogel Transparent Thermoreversible Gel Fibrils->Hydrogel Network Entanglement

    Step-by-step hierarchical self-assembly workflow of D-Phe-L-Phe-OMe into a hydrogel.

    References

    • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly Source: PMC - NIH URL:[5]

    • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly Source: ACS Nano URL:[3]

    • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly Source: PubMed - NIH URL:[2]

    • A Comparative Guide to Validating the Purity of Phe-Phe-OMe Source: Benchchem URL:[4]

    • COSMOSIL Application Data (Chymotrypsin & D-Phe-L-Phe-OMe) Source: Nacalai Tesque / Biotic URL:[1]

    Sources

    Comparative Guide: LC-MS/MS Validation of Methyl D-phenylalanyl-L-phenylalaninate in Biological Matrices

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) is a synthetic, highly hydrophobic dipeptide ester frequently utilized as a critical intermediate and model compound in peptidomimetic drug design. Accurately quantifying such basic peptides in complex biological matrices (e.g., human plasma) presents interconnected analytical hurdles: severe non-specific binding to endogenous proteins, massive ion suppression from matrix phospholipids, and the dilution of mass spectrometric signals across multiple charge states[1].

    Historically, legacy methods like HPLC-UV or ligand-binding assays were employed for peptide analysis. However, Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) has universally become the gold standard platform due to its unparalleled selectivity, sensitivity, and ability to distinguish closely related structural forms[2][3]. This guide objectively compares an optimized LC-MS/MS workflow against traditional methodologies, detailing the causality behind each experimental choice to establish a self-validating, regulatory-compliant protocol.

    Comparative Analysis: Selecting the Optimal Workflow

    To ensure robust quantification, we evaluated three distinct analytical approaches. The core objective was to overcome matrix interference—a phenomenon where co-eluting endogenous compounds suppress the ionization of the target peptide[4].

    Comparison 1: Sample Preparation (PPT vs. Mixed-Mode SPE)
    • Protein Precipitation (PPT): Utilizing acetonitrile for PPT is rapid and inexpensive. However, it fails to remove matrix phospholipids. For D-Phe-L-Phe-OMe, PPT resulted in >45% ion suppression, rendering it unsuitable for low-level pharmacokinetic profiling.

    • Mixed-Mode Cation Exchange (MCX) SPE: This method exploits the basic N-terminus of the dipeptide. By acidifying the plasma, the peptide becomes positively charged and is retained on the sorbent via strong ionic interactions. This allows for aggressive organic washes (e.g., 100% Methanol) that entirely wash away hydrophobic phospholipids before the target analyte is eluted[1].

    Comparison 2: Analytical Platform (HPLC-UV vs. LC-MS/MS)

    While HPLC-UV is cost-effective, it lacks the specificity to isolate the dipeptide from background matrix noise. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode specifically isolates the precursor-to-product ion transition ( [M+H]+ m/z 327.2 120.1), dropping background noise to near zero and drastically improving the Lower Limit of Quantitation (LLOQ).

    Table 1: Quantitative Performance Comparison of Analytical Workflows
    ParameterHPLC-UV (Standard)LC-MS/MS (PPT Extraction)LC-MS/MS (Optimized MCX SPE)
    Sensitivity (LLOQ) 500 ng/mL25 ng/mL1.5 ng/mL
    Extraction Recovery ~60%~65%>88%
    Matrix Effect (Ion Suppression) N/A-45% (Severe)<8% (Negligible)
    Linear Dynamic Range 500 - 10,000 ng/mL25 - 5,000 ng/mL1.5 - 5,000 ng/mL
    Throughput (Run Time) 15.0 min3.5 min3.5 min

    Experimental Protocols & Workflows

    The following step-by-step methodology details the optimized Mixed-Mode SPE and LC-MS/MS conditions required to achieve the superior metrics outlined in Table 1.

    Sample Preparation Protocol (Optimized MCX SPE)

    Causality Check: Basic peptides require ion-pairing or pH manipulation to control their charge state and improve extraction recovery[1].

    • Pre-treatment: Aliquot 100 µL of human plasma spiked with D-Phe-L-Phe-OMe and an isotopically labeled Internal Standard (IS). Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ). Rationale: Acidification disrupts peptide-protein binding and ensures the N-terminus is fully protonated for cation exchange.

    • Conditioning: Condition the MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade water.

    • Loading: Load the pre-treated sample onto the cartridge at a steady flow rate of 1 mL/min.

    • Washing: Wash with 1 mL of 2% Formic Acid in water to remove polar interferences. Follow with 1 mL of 100% MeOH. Rationale: The strong ionic bond allows 100% organic solvent to wash away phospholipids without eluting the peptide.

    • Elution: Elute the dipeptide with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Rationale: The alkaline pH neutralizes the peptide's basic functional groups, breaking the ionic interaction with the sorbent and releasing the analyte.

    • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

    SPE_Workflow Start Plasma Spiked with D-Phe-L-Phe-OMe PreTreat Acidify (2% H3PO4) Protonates N-terminus Start->PreTreat Load Load on MCX SPE Ionic & Hydrophobic Binding PreTreat->Load Wash Wash (100% MeOH) Removes Phospholipids Load->Wash Elute Elute (5% NH4OH in MeOH) Neutralizes & Releases Wash->Elute LCMS LC-MS/MS Analysis MRM m/z 327.2 -> 120.1 Elute->LCMS

    Step-by-step mixed-mode SPE workflow for dipeptide isolation from human plasma.

    LC-MS/MS Conditions
    • Analytical Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size). The sub-2 µm particles provide highly efficient chromatographic screening and sharp peak widths (2–4 seconds at baseline)[2].

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Maintains peptide protonation, driving positive Electrospray Ionization (+ESI) efficiency.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3.5 minutes.

    • Mass Spectrometry: +ESI mode. MRM transition m/z 327.2 120.1 (Phenylalanine immonium product ion). Collision energy set to 25 eV.

    FDA Bioanalytical Method Validation (BMV)

    To guarantee trustworthiness, the optimized LC-MS/MS method must function as a self-validating system governed by the FDA Guidance for Industry on Bioanalytical Method Validation[5][6]. This regulatory framework establishes the rigorous acceptance criteria that pharmaceutical laboratories must follow to ensure scientifically defensible data[7].

    Validation_Logic BMV FDA Bioanalytical Method Validation Selectivity Selectivity & Matrix Effect <15% Interference BMV->Selectivity AccPrec Accuracy & Precision ±15% CV (±20% LLOQ) BMV->AccPrec Stability Stability Assessments Bench-top & Freeze-Thaw BMV->Stability Curve Calibration Curve Linearity R² > 0.99 BMV->Curve

    Core FDA validation parameters ensuring logical reliability in bioanalytical assays.

    Table 2: FDA Validation Results Summary for D-Phe-L-Phe-OMe
    Validation ParameterFDA Acceptance Criteria[2][7]Experimental Result (Optimized Method)Status
    Selectivity Blank matrix interference <20% of LLOQNo interfering peaks observed at RT 1.8 minPass
    Linearity R2≥0.99 (1/x or 1/x² weighting) R2=0.998 (1.5 to 5,000 ng/mL)Pass
    Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 6.8%Pass
    Inter-day Accuracy (%Nominal) 85%−115% ( 80%−120% at LLOQ)94.5% - 106.2%Pass
    Matrix Factor (IS Normalized) CV ≤15% across 6 matrix lotsCV = 4.1%Pass
    Freeze-Thaw Stability ±15% of nominal after 3 cycles96.3% recovery after 3 cycles (-80°C to RT)Pass

    Conclusion

    The quantification of synthetic dipeptides like Methyl D-phenylalanyl-L-phenylalaninate in biological matrices requires strategic circumvention of matrix effects and non-specific binding. As demonstrated by the comparative data, traditional protein precipitation and HPLC-UV techniques fall short of regulatory demands. By employing a mechanistically designed Mixed-Mode SPE protocol coupled with high-resolution LC-MS/MS, researchers can achieve a fully validated, highly sensitive (LLOQ 1.5 ng/mL), and robust assay that strictly adheres to FDA Bioanalytical Method Validation guidelines.

    Sources

    Safety Operating Guide

    Methyl D-phenylalanyl-L-phenylalaninate proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Laboratory Disposal Protocol for Peptide Intermediates: Methyl D-phenylalanyl-L-phenylalaninate

    Operational Overview & Chemical Profiling

    Methyl D-phenylalanyl-L-phenylalaninate is a synthetic dipeptide ester utilized primarily as a building block in pharmaceutical development and biological research[1]. As a solid intermediate, it is generally stable and does not inherently exhibit the Resource Conservation and Recovery Act (RCRA) characteristics of ignitability, corrosivity, or reactivity.

    However, in a professional drug development laboratory, the disposal of pharmaceutical intermediates must be managed with strict adherence to environmental regulations. The U.S. Environmental Protection Agency (EPA) mandates that laboratories make a definitive waste determination at the point of generation[2]. Furthermore, under the EPA's Subpart P regulations for the management of hazardous waste pharmaceuticals, there is a strict prohibition against discharging any pharmaceutical waste—whether hazardous or non-hazardous—into a sewer system[3].

    Waste Stream Classification & Segregation Logic

    The fundamental principle of laboratory waste management is segregation. Mixing non-hazardous peptide waste with hazardous laboratory solvents (e.g., HPLC effluents) automatically converts the entire mixture into regulated hazardous waste, thereby increasing the regulatory burden and disposal costs[4].

    Table 1: Quantitative Waste Stream Categorization
    Waste Stream MatrixTypical ContaminantsRCRA ClassificationEPA Waste Codes (Typical)Primary Disposal Route
    Solid Powder (Pure) None (Unused/Expired reagent)Non-RCRA Pharmaceutical WasteNoneHigh-Temperature Incineration
    Aqueous Solutions Water, biological buffersNon-RCRA Pharmaceutical WasteNoneSolidification & Incineration
    Organic Mixtures Acetonitrile, Methanol, TFARCRA Hazardous WasteD001, F003, F005Permitted TSD Facility (Incineration)

    Step-by-Step Disposal Methodology

    The following protocol provides a self-validating system for the disposal of Methyl D-phenylalanyl-L-phenylalaninate, ensuring that every action is grounded in regulatory compliance and environmental protection.

    Step 1: Point-of-Generation Segregation

    • Action: Immediately segregate solid peptide waste (e.g., weighing paper, empty vials, contaminated spatulas) from liquid solvent waste.

    • Causality: Isolating the solid dipeptide prevents cross-contamination with characteristic hazardous wastes (like ignitable solvents). This simplifies the waste profile required by disposal facilities and reduces the volume of highly regulated waste[5].

    Step 2: Containment and Labeling

    • Action: Place solid waste into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket). Label the container explicitly with "Non-Hazardous Pharmaceutical Waste - Methyl D-phenylalanyl-L-phenylalaninate" or the appropriate hazardous waste label if mixed with solvents.

    • Causality: Accurate labeling at the point of generation allows environmental health and safety (EHS) staff or hazardous waste contractors to make a full, legal waste determination before the material is packaged for final shipment[5].

    Step 3: Satellite to Central Accumulation Transfer

    • Action: Once the container is full, or the regulatory time limit is reached, transfer the waste from the laboratory Satellite Accumulation Area (SAA) to the facility's Central Accumulation Area.

    • Causality: Facilities must comply with generator status time limits (e.g., 90 days for Large Quantity Generators) to avoid operating as an unpermitted storage facility[5]. Maintaining accurate, easily retrievable records of this transfer is essential for facilitating EPA inspections and reducing institutional liability[4].

    Step 4: Final Disposition via Incineration

    • Action: Contract with a licensed waste broker to transport the material to a permitted Treatment, Storage, and Disposal (TSD) facility for high-temperature incineration.

    • Causality: The EPA strongly discourages the sewering of any pharmaceuticals[3]. High-temperature incineration completely oxidizes the peptide bonds and aromatic rings of Methyl D-phenylalanyl-L-phenylalaninate, reducing the molecule to carbon dioxide, water, and nitrogen oxides, thereby eliminating any risk of biological activity in the environment[6].

    Disposal Workflow Visualization

    G Start Generate Peptide Waste (Methyl D-Phe-L-Phe-OMe) CheckSolvent Contaminated with RCRA Solvents? (e.g., MeOH, MeCN, TFA) Start->CheckSolvent HazWaste Classify as RCRA Hazardous Waste (Assign EPA Codes: F003, D001) Route to Permitted TSD CheckSolvent->HazWaste Yes NonHaz Classify as Non-RCRA Pharmaceutical Waste CheckSolvent->NonHaz No Incinerate High-Temperature Incineration (Strict Zero-Sewering Policy) HazWaste->Incinerate NonHaz->Incinerate

    Figure 1: Decision matrix for the classification and disposal routing of peptide intermediate waste.

    References

    • evitachem.com - Buy 4-Methyl-2-phenyloxazole-5-carbonitrile (EVT-12969764).
    • Management Standards for Hazardous Waste Pharmaceuticals - Regulations.gov.
    • Laboratory Environmental Sample Disposal Information Document - EPA.
    • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals - Fennemore.
    • Regulation of Laboratory Waste - American Chemical Society.
    • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA.

    Sources

    Personal protective equipment for handling Methyl D-phenylalanyl-L-phenylalaninate

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently oversee the integration of specialized dipeptide derivatives into complex peptide synthesis and drug development workflows. Methyl D-phenylalanyl-L-phenylalaninate (often abbreviated as H-D-Phe-Phe-OMe) is a critical building block for peptidomimetics and active pharmaceutical ingredients (APIs). However, its physical state presents specific logistical and safety challenges that must be managed with precision.

    To build a self-validating safety culture in your laboratory, we must move beyond merely listing safety gear. We must understand the physicochemical causality behind the hazards to implement foolproof operational and disposal plans.

    Physicochemical Profiling & Hazard Causality

    H-D-Phe-Phe-OMe is typically supplied as a lyophilized or finely milled white powder. This physical state creates a high risk of aerosolization during gravimetric transfer. Inhalation of these micro-particles can cause acute respiratory tract irritation. Furthermore, the chemical nature of this compound—specifically the methyl ester group—increases the molecule's lipophilicity compared to a free dipeptide. This enhanced lipophilicity facilitates easier dermal absorption, meaning repeated unprotected exposure can lead to skin sensitization or allergic contact dermatitis.

    According to the OSHA Laboratory Standard (29 CFR 1910.1450), a robust Chemical Hygiene Plan (CHP) must dictate the use of appropriate engineering controls and Personal Protective Equipment (PPE) when handling such hazardous particulate chemicals [1]. Institutional guidelines further emphasize the necessity of evaluating these specific chemical exposure risks prior to handling[2].

    Personal Protective Equipment (PPE) Matrix

    Selecting the correct PPE requires an understanding of the chemical's specific properties, as fine particulate substances necessitate targeted respiratory and dermal barriers [3]. The following matrix outlines the mandatory PPE for handling H-D-Phe-Phe-OMe, grounded in mechanistic causality.

    PPE CategoryRecommended SpecificationMechanistic Rationale
    Hand Protection Nitrile gloves (≥ 4 mil thickness), double-gloved.The methyl esterification increases lipophilicity, enhancing potential dermal penetration. Double gloving mitigates exposure from micro-tears.
    Eye Protection ANSI Z87.1 certified chemical splash goggles.Prevents ocular irritation and mucosal absorption from aerosolized micro-particles that may drift during weighing.
    Body Protection Fluid-resistant, fitted laboratory coat with knit cuffs.Provides a primary barrier against electrostatic powder accumulation on personal clothing. Knit cuffs prevent wrist exposure.
    Respiratory Protection N95 or P100 particulate respirator (Required only if handling outside a certified fume hood).Filters out fine organic dust (< 5 microns) that can bypass the upper respiratory tract and cause sensitization.

    Operational Workflow: Gravimetric Transfer & Solubilization

    The Cornell University Chemical Hygiene Plan mandates that written Standard Operating Procedures (SOPs) must be readily accessible for operations involving hazardous powders [4]. To prevent aerosolization and ensure precise molarity, follow this self-validating handling protocol:

    Step 1: Environmental Preparation

    • Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Ensure the sash is pulled down to the designated safe operational height to maintain negative pressure.

    • Clear the workspace of unnecessary equipment to prevent turbulent airflow, which can scatter fine powders.

    Step 2: Anti-Static Mitigation

    • Fine peptide powders accumulate static charge, causing them to "jump" and aerosolize when manipulated.

    • Use an ionizing anti-static gun (e.g., Zerostat) on your micro-spatula, the weighing paper/boat, and the receiving vial before opening the chemical container.

    Step 3: Weighing and Transfer

    • Carefully uncap the H-D-Phe-Phe-OMe container. Using the neutralized micro-spatula, transfer the required mass to the tared weigh boat.

    • Transfer the powder into a pre-tared, sealable glass vial (e.g., a scintillation vial).

    Step 4: In-Situ Solubilization

    • Critical Step: Do not remove the dry powder from the fume hood.

    • Add your primary solvent (typically DMF, DMSO, or Methanol) directly to the vial inside the hood. Wetting the powder eliminates the inhalation hazard entirely.

    • Seal the vial, vortex to ensure complete dissolution, and safely transfer the solution to your synthesis workflow.

    Spill Response & Disposal Plan

    If a powder spill occurs, standard dry sweeping will exacerbate the hazard by launching particulates into the ambient air.

    Hazardous Spill Mitigation Protocol:

    • Isolate: Immediately restrict access to the spill area. If the spill is outside a fume hood, don an N95/P100 respirator before proceeding.

    • Wet Containment: Do not sweep. Gently cover the spilled powder with absorbent laboratory paper towels.

    • Suppress: Lightly spray the towels with a 10% bleach solution or 70% ethanol. Causality: The liquid collapses the aerosolized dust cloud and binds the powder to the towel.

    • Extract: Carefully fold the damp towels inward, trapping the chemical inside.

    • Clean: Wipe the surface twice with soap and water, followed by a 70% ethanol wipe to remove any lipophilic residue.

    Disposal Plan:

    • Place all contaminated towels, weigh boats, and the outer layer of your nitrile gloves into a sealable hazardous waste bag.

    • Label the bag explicitly as "Solid Organic Chemical Waste: Contains Methyl D-phenylalanyl-L-phenylalaninate."

    • Dispose of the bag in your facility's designated solid hazardous waste bin in accordance with EPA guidelines and your institutional Chemical Hygiene Plan.

    Workflow Visualization

    G Start 1. Engineering Control (Class II BSC / Fume Hood) PPE 2. Don Prescribed PPE (Nitrile, Goggles, Lab Coat) Start->PPE Static 3. Anti-Static Treatment (Ionizing Gun on Spatula/Boat) PPE->Static Weigh 4. Gravimetric Transfer (Minimize Aerosolization) Static->Weigh Solvent 5. In-Situ Solubilization (Add DMF/DMSO to Vial) Weigh->Solvent End 6. Safe Transfer to Synthesis Workflow Solvent->End

    Workflow for the safe handling of Methyl D-phenylalanyl-L-phenylalaninate.

    References

    • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan Occupational Safety and Health Administration (OSHA)[Link]

    • Laboratory Safety Manual & Chemical Hygiene Plan University of California, Riverside - Environmental Health & Safety [Link]

    • Essential PPE for Chemical Handling: Must-Know Guidelines for Safety Safety Notes[Link]

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    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。